Pexacerfont
Description
This compound has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQSAZEYIZZCE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196675 | |
| Record name | Pexacerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-18-9 | |
| Record name | Pexacerfont | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pexacerfont [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexacerfont | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pexacerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXACERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pexacerfont's Mechanism of Action on the CRF1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexacerfont (BMS-562086) is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides an in-depth technical overview of its mechanism of action, focusing on its interaction with the CRF1 receptor and the subsequent impact on downstream signaling pathways. This compound exhibits high binding affinity for the CRF1 receptor and functions as an allosteric modulator, demonstrating functional selectivity in its antagonism of various signaling cascades. While it effectively inhibits the Gs-PKA pathway, its effects on other signaling arms, such as the Gq-PLC and Gi-ERK/MAPK pathways, are less characterized but theoretically subject to differential modulation. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development in the field of CRF1 receptor modulation.
Introduction to this compound and the CRF1 Receptor
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects primarily through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and anxiety, such as the amygdala and cortex. Upon binding of CRF, the CRF1 receptor activates multiple intracellular signaling pathways, with the most prominent being the Gs protein-coupled adenylyl cyclase-protein kinase A (PKA) pathway, which culminates in the release of adrenocorticotropic hormone (ACTH) from the pituitary.
This compound is a small molecule antagonist designed to selectively target the CRF1 receptor, thereby blocking the actions of CRF and mitigating stress-related pathophysiology. Its therapeutic potential has been investigated in anxiety disorders, depression, and substance dependence, although clinical trial results have been mixed. Understanding the precise molecular interactions and downstream consequences of this compound's binding to the CRF1 receptor is crucial for optimizing its therapeutic application and for the design of future CRF1 antagonists.
Quantitative Pharmacological Parameters
The following table summarizes the key in vitro pharmacological data for this compound's interaction with the CRF1 receptor.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (IC50) | 6.1 nM | Human CRF1 Receptor | [1] |
| Functional Antagonism (IC50) | 129 nM | Inhibition of CRF-mediated ACTH release from pituitary cell culture | [1] |
| Selectivity | >150-fold | for CRF1 over CRF2b | [1] |
Mechanism of Action at the CRF1 Receptor
This compound acts as a non-competitive antagonist at the CRF1 receptor. Unlike peptide antagonists that directly compete with CRF for the orthosteric binding site, non-peptide antagonists like this compound are believed to bind to an allosteric site within the transmembrane domain of the receptor. This allosteric binding induces a conformational change in the receptor that prevents its activation by CRF.
This allosteric mechanism can lead to "functional selectivity" or "biased antagonism," where the antagonist differentially affects the receptor's ability to couple to various downstream signaling pathways. For the CRF1 receptor, this means this compound may exhibit different potencies and efficacies in blocking the Gs-PKA pathway compared to the Gq-PLC or Gi-ERK/MAPK pathways.
Downstream Signaling Pathways of the CRF1 Receptor
The CRF1 receptor is known to couple to multiple G-protein subtypes, initiating distinct signaling cascades:
-
Gs-PKA Pathway: The canonical pathway where CRF1 receptor activation leads to Gs protein stimulation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
Gq-PLC Pathway: Activation of Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Gi-ERK/MAPK Pathway: The receptor can also couple to Gi protein, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cell growth and differentiation.
The following diagram illustrates the primary signaling pathways associated with CRF1 receptor activation.
This compound's Antagonistic Profile
The following diagram illustrates the proposed mechanism of this compound's action.
Experimental Protocols
Detailed below are representative protocols for key in vitro assays used to characterize the mechanism of action of CRF1 receptor antagonists like this compound.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: Membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [125I]Sauvagine) and a range of concentrations of the test compound (this compound).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. Filters are washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF1 agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of a compound to inhibit the CRF-stimulated production of cAMP, providing a measure of its functional antagonism at the Gs-coupled pathway.
Workflow Diagram:
Methodology:
-
Cell Culture: Whole cells expressing the CRF1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with a fixed concentration of CRF (typically the EC80) for a short period (e.g., 15-30 minutes).
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.
Conclusion
This compound is a selective CRF1 receptor antagonist that functions as a non-competitive, allosteric modulator. Its primary mechanism of action involves inhibiting the CRF-stimulated Gs-PKA signaling pathway, which is responsible for ACTH release. The potential for functional selectivity suggests that this compound may have a nuanced impact on the full spectrum of CRF1 receptor-mediated signaling. A thorough understanding of its interaction with all downstream pathways is essential for the continued exploration of its therapeutic potential and for guiding the development of next-generation CRF1 receptor antagonists with improved efficacy and specificity. Further research is warranted to fully elucidate the quantitative effects of this compound on the Gq-PLC and Gi-ERK/MAPK pathways.
References
Preclinical Profile of Pexacerfont: An Examination of a CRF1 Receptor Antagonist in Anxiety Models
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexacerfont (BMS-562086) is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor that was investigated for its therapeutic potential in anxiety and other stress-related disorders. The rationale for its development was based on the well-established role of the CRF system and the hypothalamic-pituitary-adrenal (HPA) axis in the pathophysiology of anxiety. Preclinical studies in rodent models of anxiety suggested an anxiolytic-like profile for this compound. However, subsequent clinical trials in patients with generalized anxiety disorder (GAD) did not demonstrate efficacy compared to placebo.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, and the experimental protocols for the anxiety models in which it was evaluated.
Important Note on Data Availability: Despite extensive literature searches, specific quantitative data from the primary preclinical studies of this compound in rodent anxiety models are not publicly available. While several sources state that this compound was effective in models such as the elevated plus maze and defensive withdrawal in rats at oral doses of 1-10 mg/kg, the detailed results from these studies, including statistical analyses, have not been published in accessible peer-reviewed literature. Consequently, the following sections will focus on the established mechanism of action and general experimental methodologies, rather than specific quantitative outcomes.
Mechanism of Action: Targeting the CRF1 Receptor
This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the CRF1 receptor.[3] The corticotropin-releasing factor (CRF) system is a key mediator of the body's response to stress.[1] When an individual is exposed to a stressor, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary gland.[1] This binding initiates a signaling cascade that results in the release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH then stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol in humans and corticosterone in rodents. This entire process is known as the hypothalamic-pituitary-adrenal (HPA) axis.
Chronic hyperactivity of the HPA axis has been implicated in the pathophysiology of anxiety disorders. By blocking the CRF1 receptor, this compound was hypothesized to attenuate the downstream effects of CRF, thereby reducing the physiological and behavioral manifestations of anxiety.
Signaling Pathway of this compound's Action
Preclinical Anxiety Models and Experimental Protocols
This compound was reported to show anxiolytic-like activity in at least two standard rodent models of anxiety: the elevated plus maze and the defensive withdrawal assay. The effective oral dose range in rats was cited as 1-10 mg/kg. The following are detailed, generalized protocols for these assays.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Animals: Adult male rats are typically used. They are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
This compound or vehicle is administered orally at a specified time before testing (e.g., 60 minutes).
-
Each rat is placed individually on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Defensive Withdrawal Assay
This assay measures anxiety-like behavior by assessing the tendency of a rodent to retreat to a safe, enclosed space when placed in a novel, potentially threatening environment.
Experimental Protocol:
-
Apparatus: A large, open field with a small, enclosed chamber attached to one wall.
-
Animals: Adult male rats are typically used, housed under standard laboratory conditions.
-
Procedure:
-
Animals are habituated to the testing room.
-
This compound or vehicle is administered orally prior to the test.
-
Each rat is placed individually in the open field.
-
The latency to enter the enclosed chamber and the total time spent within the chamber during the test session (e.g., 15 minutes) are recorded.
-
-
Behavioral Parameters Measured:
-
Latency to enter the chamber.
-
Total time spent in the chamber.
-
Number of emergences from the chamber.
-
-
Interpretation: A decrease in the time spent in the enclosed chamber and an increase in exploratory behavior in the open field are indicative of an anxiolytic-like effect.
General Experimental Workflow
Quantitative Data Summary
As previously noted, specific quantitative data from the preclinical studies of this compound in anxiety models are not publicly available. The information is limited to qualitative statements of efficacy.
Table 1: Summary of Preclinical Findings for this compound in Anxiety Models
| Animal Model | Species | Dose Range (Oral) | Reported Effect |
| Elevated Plus Maze | Rat | 1-10 mg/kg | Anxiolytic-like |
| Defensive Withdrawal | Rat | 1-10 mg/kg | Anxiolytic-like |
Discussion and Conclusion
This compound demonstrated a promising preclinical profile as a CRF1 receptor antagonist with anxiolytic-like effects in rodent models of anxiety. The mechanism of action, centered on the modulation of the HPA axis, provided a strong rationale for its development for the treatment of anxiety disorders. However, the lack of efficacy observed in human clinical trials highlights the translational challenges in psychiatric drug development. The reasons for this discrepancy between preclinical findings and clinical outcomes are likely multifactorial and may involve species differences in the CRF system, the complexity of anxiety disorders in humans, and the specific pharmacological properties of this compound. While this compound itself did not prove to be a successful anxiolytic, the preclinical research conducted with this compound and other CRF1 receptor antagonists has significantly advanced our understanding of the role of the CRF system in stress and anxiety.
References
- 1. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PMC [pmc.ncbi.nlm.nih.gov]
Pexacerfont: A Technical Guide for Research in Depression and Affective Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexacerfont (BMS-562,086) is a selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in the neurobiology of stress and has been a key target for the development of novel treatments for depression and anxiety-related disorders. This compound was developed to modulate the hypothalamic-pituitary-adrenal (HPA) axis and extra-hypothalamic CRF pathways implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental methodologies where available. The information is intended to support further research into the therapeutic potential of CRF1 receptor antagonists in affective disorders.
Introduction
Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that acts as a primary integrator of the body's endocrine, autonomic, and behavioral responses to stress.[1][2] Its actions are mediated through two G-protein coupled receptors, CRF1 and CRF2.[3] The CRF1 receptor is densely expressed in brain regions associated with stress and emotion, including the pituitary gland, cortex, amygdala, and hippocampus.[2] Overactivity of the CRF/CRF1 system is hypothesized to contribute to the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1]
This compound was designed as a potent and selective CRF1 receptor antagonist to investigate the therapeutic potential of blocking this pathway. While preclinical studies in animal models of anxiety and depression showed promising results, clinical trials in generalized anxiety disorder (GAD) and MDD did not demonstrate superiority over placebo. This guide synthesizes the available technical data on this compound to inform future research in this area.
Mechanism of Action
This compound is a competitive antagonist at the CRF1 receptor. By binding to this receptor, it blocks the downstream signaling cascade initiated by CRF. The primary signaling pathway for the CRF1 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). However, the CRF1 receptor can also couple to other G-proteins and activate alternative signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 and Akt pathways. The blockade of these pathways by this compound is believed to mitigate the downstream effects of stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequent cortisol secretion from the adrenal glands.
Signaling Pathway
The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials involving this compound.
Table 1: this compound Clinical Trial for Generalized Anxiety Disorder (GAD)
| Parameter | This compound (100 mg/day) | Placebo | Escitalopram (20 mg/day) |
| Trial Identifier | NCT00481325 | NCT00481325 | NCT00481325 |
| Number of Patients | 104 | 104 | 52 |
| Primary Outcome | Mean change from baseline in Hamilton Anxiety Scale (HAM-A) total score at Week 8 | Mean change from baseline in HAM-A total score at Week 8 | Mean change from baseline in HAM-A total score at Week 8 |
| Result | No significant difference from placebo | - | Significant separation from placebo (p < .02) |
| Response Rate | 42% | 42% | 53% |
Table 2: this compound Clinical Trial in Alcohol Dependence
| Parameter | This compound (100 mg/day) | Placebo |
| Trial Identifier | NCT01227980 | NCT01227980 |
| Number of Patients | 29 | 26 |
| Primary Outcome | Change in alcohol craving in response to stressful or alcohol-related cues | Change in alcohol craving in response to stressful or alcohol-related cues |
| Result | No effect on alcohol craving, emotional responses, or anxiety | - |
| Receptor Occupancy | Estimated ~90% central CRF1 receptor occupancy | N/A |
Table 3: this compound in Stress-Induced Eating
| Parameter | This compound (100 mg/day) | Placebo |
| Trial Identifier | NCT01656577 | NCT01656577 |
| Number of Patients | 13 | 18 |
| Primary Outcome | Stress-induced food consumption and craving | Stress-induced food consumption and craving |
| Result | Suggested protective effect against eating after a laboratory stressor (r effect = 0.30) | - |
| Secondary Outcome | Lower nightly Yale Food Addiction Scale (YFAS) ratings (r effect = 0.39) | - |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on published literature, the general methodologies are described below.
Preclinical Animal Models of Depression and Anxiety
Preclinical evaluation of CRF1 receptor antagonists like this compound typically involves rodent models designed to mimic aspects of depression and anxiety.
Commonly Used Models:
-
Forced Swim Test (FST): This model assesses behavioral despair. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair by suspending mice by their tails. The duration of immobility is the primary measure.
-
Learned Helplessness: Animals are exposed to inescapable and unpredictable stressors (e.g., foot shocks). They subsequently fail to escape a noxious stimulus even when an escape route is available. Reversal of this learned helplessness is considered an indicator of antidepressant activity.
-
Chronic Unpredictable Stress (CUS): This model exposes animals to a series of varied and unpredictable stressors over a prolonged period to induce a state resembling anhedonia and other depressive-like symptoms.
A general workflow for a preclinical study is depicted below.
Clinical Trial Methodology (Generalized Anxiety Disorder - NCT00481325)
The following provides a high-level overview of the methodology used in the GAD clinical trial.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator trial.
-
Participants: 260 outpatients diagnosed with Generalized Anxiety Disorder.
-
Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive this compound, placebo, or escitalopram.
-
Treatment Arms:
-
This compound: 300 mg/day for the first week (loading dose), followed by 100 mg/day for the remaining 7 weeks.
-
Placebo: Matched to the this compound regimen.
-
Escitalopram: 20 mg/day for 8 weeks.
-
-
Primary Outcome Measure: The mean change from baseline to endpoint (week 8) in the total score of the Hamilton Anxiety Scale (HAM-A).
-
Data Collection: Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the 8-week treatment period.
Discussion and Future Directions
The development of this compound and other CRF1 receptor antagonists has provided valuable insights into the role of the CRF system in stress-related psychiatric disorders. While this compound did not demonstrate efficacy for GAD in a large clinical trial, several factors could have contributed to this outcome. These include the specific patient population, the dose selected, and the pharmacokinetic properties of the compound. The finding of approximately 90% central CRF1 receptor occupancy in the alcohol dependence study suggests that target engagement was achieved.
Despite the clinical trial results for GAD, some evidence suggests that CRF1 antagonists may have therapeutic potential in specific contexts. For instance, a study on stress-induced eating found that this compound had a protective effect. Additionally, a trial in patients with heroin and methamphetamine dependence showed that this compound significantly reduced craving scores and other withdrawal symptoms.
Future research could explore the efficacy of CRF1 antagonists in more specific patient populations with demonstrable HPA axis dysregulation or in disorders where stress is a more acute or dynamic factor. Further investigation into the downstream signaling effects of different CRF1 antagonists and their pharmacokinetic/pharmacodynamic relationships is also warranted to optimize the therapeutic potential of this class of compounds.
Conclusion
This compound is a well-characterized CRF1 receptor antagonist that has been instrumental in advancing our understanding of the CRF system in affective disorders. Although it did not meet its primary endpoints in large-scale clinical trials for GAD, the compound has shown some promising signals in other stress-related conditions. The data and methodologies summarized in this technical guide are intended to serve as a resource for the scientific community to build upon this knowledge and continue to explore the therapeutic utility of targeting the CRF1 receptor in psychiatric and neurological disorders.
References
- 1. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
The history of Pexacerfont development and clinical trials
An In-depth Technical Guide to the Development and Clinical Evaluation of Pexacerfont
Introduction
This compound (BMS-562086) is a non-peptide, selective corticotropin-releasing factor receptor-1 (CRF1) antagonist developed by Bristol-Myers Squibb.[1][2] The therapeutic rationale for its development was grounded in the hypothesis that antagonism of CRF1 receptors, which are key mediators of the endocrine, behavioral, and autonomic responses to stress, could offer a novel treatment for stress-related disorders such as anxiety, depression, and irritable bowel syndrome (IBS).[3][4] Corticotropin-releasing factor (CRF) is a peptide hormone released by the hypothalamus in response to stress, initiating the hypothalamic-pituitary-adrenal (HPA) axis cascade.[5] By blocking the CRF1 receptor, this compound was designed to mitigate the downstream effects of CRF, thereby reducing symptoms associated with these conditions. This document provides a comprehensive technical overview of the preclinical and clinical development history of this compound.
Preclinical Development
This compound emerged from a class of pyrazolo[1,5-a]-1,3,5-triazines and was identified as a promising clinical candidate due to its favorable pharmacokinetic profile in several animal species, including rats, dogs, and non-human primates.
Pharmacology and Efficacy
In preclinical animal models, this compound demonstrated anxiolytic-like effects. Non-peptide CRF1 antagonists, as a class, have consistently shown efficacy in rodent models of anxiety and stress, such as conditioned fear, acoustic startle response, and defensive withdrawal tests. Specifically, this compound was shown to be effective in rat models of anxiety at a dose of 10 mg/kg. It effectively inhibited CRF-mediated adrenocorticotropic hormone (ACTH) release from rat pituitary cells without affecting basal ACTH or cortisol levels in the absence of CRF stimulation.
Toxicology and Safety
Chronic repeat-dose oral toxicity studies were conducted in rats (3 and 6 months) and dogs (3 months and 1 year).
-
General Tolerability : this compound was well-tolerated in both species at exposures exceeding those observed in humans at the clinical dose of 100 mg.
-
Hepatic Effects : In rats, microscopic changes including hepatocellular hypertrophy and thyroid gland follicular cell hypertrophy/hyperplasia were observed, consistent with adaptive responses to hepatic enzyme induction. Evidence for enzyme induction in dogs was limited to increased liver weights and reduced thyroxine (T4) levels.
-
Hormonal and Reproductive Effects : Mammary gland hyperplasia and altered estrous cycles were noted in rats. In dogs, reversible testicular effects, specifically minimal to moderate degeneration of the germinal epithelium, were observed after chronic dosing. These effects may be secondary to hormonal changes from HPA axis perturbation or potential off-target effects.
Overall, the preclinical data suggested that this compound had an acceptable safety profile to proceed with clinical testing.
Clinical Trials and Outcomes
This compound was evaluated in multiple clinical trials for several indications. Despite a strong preclinical rationale, the clinical outcomes were largely disappointing.
Generalized Anxiety Disorder (GAD)
A significant multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of this compound in outpatients with GAD.
-
Study Design : A randomized, double-blind, placebo-controlled, and active comparator trial lasting 8 weeks. The ClinicalTrials.gov identifier is NCT00481325.
-
Participants : 260 patients with a primary diagnosis of GAD were randomly assigned.
-
Interventions : Participants were randomized in a 2:2:1 ratio to receive:
-
This compound: 300 mg/day for the first week (loading dose), followed by 100 mg/day.
-
Placebo.
-
Escitalopram: 20 mg/day (active comparator).
-
-
Primary Outcome Measure : The primary endpoint was the mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).
This compound failed to demonstrate efficacy over placebo in treating GAD. The active comparator, escitalopram, did show significant separation from placebo, validating the trial's sensitivity.
| Table 1: Efficacy Results for this compound in Generalized Anxiety Disorder | |||
| Outcome Measure | This compound (100 mg/day) | Placebo | Escitalopram (20 mg/day) |
| Primary Endpoint | |||
| Mean Change in HAM-A Score | No significant separation from placebo | - | Significant separation from placebo (P < .02 at weeks 1, 2, 3, 6, and 8) |
| Secondary Endpoint | |||
| Response Rate | 42% | 42% | 53% |
| (Data sourced from Coric et al., 2010) |
In terms of safety, this compound was generally well-tolerated by the study participants.
Irritable Bowel Syndrome (IBS)
A clinical trial investigated the effect of this compound on colonic transit and bowel function in female patients with diarrhea-predominant IBS (D-IBS).
-
Study Design : A randomized, double-blind, placebo-controlled study conducted over 2 weeks.
-
Participants : 39 women with D-IBS.
-
Interventions : Patients received one of three treatments:
-
This compound: 25 mg once daily.
-
This compound: 100 mg once daily.
-
Placebo.
-
-
Primary Outcome Measure : The primary endpoint was the colonic geometric center (GC) at 24 hours, measured by scintigraphy to assess colonic transit. Secondary measures included stool frequency, consistency, and subjective symptoms like bloating, gas, urgency, and pain.
This compound did not demonstrate a significant effect on colonic transit or bowel symptoms in women with D-IBS compared to placebo.
| Table 2: Key Outcomes for this compound in Diarrhea-Predominant IBS | ||
| Outcome Measure | This compound (25 mg & 100 mg) | Placebo |
| Primary Endpoint | ||
| Colonic Geometric Center (GC24) | No significant difference (P = 0.53) | No significant difference |
| Secondary Endpoints | ||
| Stools per day | No significant difference (P = 0.998) | No significant difference |
| Stool consistency | No significant difference (P = 0.954) | No significant difference |
| Abdominal pain score | No significant difference (P = 0.5) | No significant difference |
| (Data sourced from Klooker et al., 2010 and American Physiological Society Journal) |
Alcohol Dependence
The potential of this compound to reduce stress-induced craving in alcohol-dependent individuals was also explored.
-
Study Design : A double-blind, randomized, placebo-controlled study (NCT01227980).
-
Participants : 54 anxious, alcohol-dependent participants in early abstinence.
-
Interventions : Participants received either:
-
This compound: 300 mg/day for 7 days, followed by 100 mg/day for 23 days.
-
Placebo.
-
-
Outcome Measures : Alcohol craving in response to stressful and alcohol-related cues, neuroendocrine responses, and fMRI responses to various stimuli. A separate open-label cohort had cerebrospinal fluid (CSF) sampled to measure central nervous system exposure.
Despite achieving CSF drug levels predicted to result in nearly 90% central CRF1 receptor occupancy, this compound had no effect on alcohol craving, anxiety, or neural responses to affective stimuli.
| Table 3: Pharmacokinetic Data for this compound in Alcohol Dependence Trial | |
| Parameter | Value (mean ± SEM) |
| Total Plasma Concentration (trough) | 765.7 ± 95.7 nM |
| Estimated Free Plasma Concentration | ~30.0 ± 3.7 nM |
| Cerebrospinal Fluid (CSF) Concentration | 36.4 ± 5.1 nM |
| (Data sourced from Kwako et al., 2015) |
Heroin and Methamphetamine Dependence
A study assessed this compound's efficacy in treating withdrawal symptoms in men with opioid or amphetamine dependence.
-
Study Design : A randomized, double-blind, placebo-controlled clinical trial.
-
Participants : Male patients (18-55 years) with amphetamine or opioid dependence.
-
Interventions :
-
This compound: 300 mg/day (week 1), 200 mg/day (week 2), 100 mg/day (week 3).
-
Placebo.
-
-
Primary Outcome Measures : Difference in positive urine tests at trial end and mean change in Visual Analog Scale (VAS) score for craving.
The study found a significant reduction in craving scores but no significant difference in rates of positive urine tests.
| Table 4: Efficacy Outcomes for this compound in Substance Withdrawal | ||
| Outcome Measure | This compound | Placebo |
| Positive Urine Tests | No significant difference | No significant difference |
| Craving Scores (VAS) | Significant reduction compared to placebo | - |
| Other Withdrawal/Mood Scales | Significant time x treatment interactions favoring this compound | - |
| Clinical Opiate Withdrawal Scale, Amphetamine Withdrawal Questionnaire, Beck Anxiety Inventory, Beck Depression Inventory II | ||
| (Data sourced from Ahmadi-Abhari et al., 2018) |
Mechanism of Action and Associated Signaling Pathways
This compound is a selective antagonist of the CRF1 receptor. These receptors are Class B G-protein-coupled receptors (GPCRs) predominantly expressed in the brain and pituitary gland. Upon binding of CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the stress response. The receptor can also signal through Gq-coupled pathways to activate Phospholipase C (PLC) and subsequently Protein Kinase C (PKC), as well as through pathways involving extracellular signal-regulated kinase (ERK/MAPK).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Pexacerfont In Vivo Study Protocols for Rats and Dogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont (BMS-562086) is a selective, orally bioavailable antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been investigated for its potential therapeutic effects in stress-related disorders. As a CRF1 receptor antagonist, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response. This document provides detailed application notes and protocols for conducting in vivo studies of this compound in rats and dogs, focusing on pharmacokinetic and pharmacodynamic assessments. The protocols are based on established methodologies for similar compounds and findings from preclinical toxicity studies.
Data Presentation
Pharmacokinetic Parameters
While specific pharmacokinetic parameters for this compound in rats and dogs are not extensively published in publicly available literature, the following tables provide a template for data presentation. Researchers should populate these tables with their experimentally derived data. It has been noted that this compound exhibits slow pharmacokinetics. One source indicates that the oral bioavailability of this compound in chimpanzees is 58%, which may provide a general reference point for its absorption characteristics.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) | Units |
| Dose | User-defined | mg/kg |
| Cmax | Not available | ng/mL |
| Tmax | Not available | h |
| AUC(0-t) | Not available | ng·h/mL |
| AUC(0-inf) | Not available | ng·h/mL |
| t1/2 | Not available | h |
| Oral Bioavailability (F%) | Not available | % |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value (Mean ± SD) | Units |
| Dose | User-defined | mg/kg |
| Cmax | Not available | ng/mL |
| Tmax | Not available | h |
| AUC(0-t) | Not available | ng·h/mL |
| AUC(0-inf) | Not available | ng·h/mL |
| t1/2 | Not available | h |
| Oral Bioavailability (F%) | Not available | % |
Toxicological Observations
Repeat-dose oral toxicity studies of this compound have been conducted in both rats (for 3 and 6 months) and dogs (for 3 months and 1 year).[1] this compound was generally well-tolerated at exposures comparable to or greater than those at the human clinical dose.[1]
Table 3: Summary of Toxicological Findings for this compound
| Species | Study Duration | Key Observations |
| Rat | 3 and 6 months | - Microscopic changes in the liver (hepatocellular hypertrophy), thyroid glands (follicular cell hypertrophy/hyperplasia and adenomas), and pituitary (thyrotroph hypertrophy/hyperplasia and vacuolation), considered adaptive responses to hepatic enzyme induction.[1] - Mammary gland hyperplasia and altered female estrous cycling.[1] |
| Dog | 3 months and 1 year | - Evidence of hepatic enzyme induction limited to increased liver weights and reduced thyroxine (T4) levels.[1] - Reversible adverse testicular effects (minimal to moderate degeneration of the germinal epithelium) following chronic dosing. |
Experimental Protocols
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 5% Cremaphor EL in sterile water, or 0.5% methylcellulose)
-
Oral gavage needles (for rats)
-
Gelatin capsules (for dogs)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Animal Models:
-
Rats: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250 g.
-
Dogs: Male Beagle dogs (or other appropriate breed), weighing 8-12 kg.
Procedure:
-
Dose Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. For poorly soluble compounds, a vehicle such as 0.5% methylcellulose or a solution containing a solubilizing agent like Cremaphor EL is often used in preclinical studies.
-
Dosing:
-
Rats: Administer a single oral dose of the this compound formulation via oral gavage.
-
Dogs: Administer a single oral dose of this compound in a gelatin capsule.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL for rats, 2 mL for dogs) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
For rats, blood can be collected via tail vein or another appropriate method. For dogs, blood is typically collected from the cephalic or jugular vein.
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate the parameters listed in Tables 1 and 2 from the plasma concentration-time data.
-
Pharmacodynamic Study Protocol: HPA Axis Modulation
Objective: To assess the in vivo pharmacodynamic effect of this compound on the HPA axis in rats and dogs.
Materials:
-
This compound
-
Vehicle for oral formulation
-
Stress-inducing agent (for rats, e.g., restraint stressor)
-
Corticotropin-releasing factor (CRF) or ACTH (cosyntropin) (for dogs)
-
Blood collection supplies
-
ELISA kits or other validated assays for ACTH and corticosterone (rats) or cortisol (dogs)
Procedure for Rats:
-
Acclimation and Dosing: Acclimate rats to the experimental conditions. Administer this compound or vehicle orally at a predetermined time before the stressor.
-
Stress Induction: Subject the rats to a standardized stressor, such as restraint stress for a defined period (e.g., 30 minutes).
-
Blood Sampling: Collect blood samples at baseline (before stress), and at multiple time points during and after the stressor (e.g., 15, 30, 60, and 120 minutes from the onset of stress). Blood collection should be performed rapidly (within 3 minutes) to avoid sampling-induced stress responses.
-
Hormone Analysis: Measure plasma concentrations of ACTH and corticosterone using validated assays.
-
Data Analysis: Compare the ACTH and corticosterone responses to stress in the this compound-treated group versus the vehicle-treated group.
Procedure for Dogs:
-
Acclimation and Dosing: Acclimate dogs to the experimental setting. Administer this compound or vehicle orally at a predetermined time before the challenge.
-
ACTH Stimulation Test:
-
Collect a baseline blood sample.
-
Administer a standardized dose of synthetic ACTH (cosyntropin), for example, 5 µg/kg intravenously.
-
Collect a post-stimulation blood sample at 1 hour after ACTH administration.
-
-
Hormone Analysis: Measure serum cortisol concentrations using a validated assay.
-
Data Analysis: Compare the cortisol response to ACTH stimulation in the this compound-treated group versus the vehicle-treated group.
Visualization
Caption: Experimental workflow for in vivo studies of this compound in rats and dogs.
References
Application Notes: High-Throughput Cellular Assay for Screening Pexacerfont Efficacy
Introduction
Pexacerfont is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety and depression. This compound acts by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by its endogenous ligand, corticotropin-releasing factor (CRF). This application note describes a robust and high-throughput cell-based assay to determine the efficacy of this compound and other CRF1 receptor antagonists.
Principle
The primary signaling pathway of the CRF1 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. Activation of the receptor by an agonist, such as CRF, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay quantifies the ability of this compound to inhibit the agonist-induced production of cAMP in a recombinant cell line stably expressing the human CRF1 receptor. The intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a similar detection method.
Experimental Protocols
This section provides detailed methodologies for determining the potency of this compound through a functional antagonist assay measuring cAMP accumulation and a competitive binding assay to determine its affinity for the CRF1 receptor.
Functional Antagonist Assay: cAMP Measurement
This protocol is designed to measure the ability of this compound to inhibit CRF-induced cAMP production in a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO-K1).
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human CRF1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12K, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).
-
Agonist: Corticotropin-Releasing Factor (CRF), human/rat sequence.
-
Test Compound: this compound.
-
Reference Antagonist: Antalarmin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[2][3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
cAMP Assay Kit: A commercial TR-FRET-based cAMP assay kit (e.g., from PerkinElmer, Cisbio, or Bioauxilium).
-
Cell Culture Plates: 96-well or 384-well white, opaque microplates suitable for fluorescence readings.
Procedure
-
Cell Culture and Seeding:
-
Culture the CRF1-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Seed the cells into the microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of the reference antagonist, Antalarmin, and perform serial dilutions in the same manner.
-
Prepare a solution of CRF agonist at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Antagonist Assay Protocol:
-
Gently remove the culture medium from the cell plate.
-
Wash the cells once with assay buffer.
-
Add the serially diluted this compound or Antalarmin solutions to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Add the CRF agonist solution (at EC80 concentration) to all wells except the negative control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of a lysis buffer containing the detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis
The raw data (e.g., ratio of acceptor to donor fluorescence) is converted to cAMP concentrations using a standard curve. The percentage of inhibition by this compound at each concentration is calculated relative to the CRF-stimulated response (positive control) and the basal level (negative control). The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells overexpressing the human CRF1 receptor.
-
Radioligand: [³H]-Urocortin or [¹²⁵I]-Sauvagine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled CRF1 antagonist (e.g., 1 µM Antalarmin).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure
-
Membrane Preparation:
-
Homogenize CRF1-expressing cells in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).
-
Add serially diluted this compound or buffer (for total binding) or the non-specific binding control.
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[5]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data for this compound and reference compounds should be summarized in the following tables for clear comparison.
Table 1: Functional Antagonism of CRF1 Receptor-Mediated cAMP Production
| Compound | Cell Line | Agonist (Concentration) | IC50 (nM) |
| This compound | HEK293-CRF1 | CRF (EC80) | Insert experimental value |
| Antalarmin | HEK293-CRF1 | CRF (EC80) | ~10-50 |
| Other Antagonist | HEK293-CRF1 | CRF (EC80) | Insert value |
Table 2: Competitive Binding Affinity at the CRF1 Receptor
| Compound | Radioligand | Ki (nM) |
| This compound | [³H]-Urocortin | ~6.1 |
| Antalarmin | [³H]-Urocortin | ~1-5 |
| Other Antagonist | [³H]-Urocortin | Insert value |
Table 3: Agonist Potency at the CRF1 Receptor
| Agonist | Cell Line | EC50 (nM) |
| CRF | HEK293-CRF1 | ~1-10 |
| Urocortin | HEK293-CRF1 | ~0.1-1 |
Mandatory Visualization
Caption: CRF1 receptor signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the functional antagonist cAMP assay.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioauxilium.com [bioauxilium.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
Pexacerfont Administration for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont (BMS-562086) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 receptors are key mediators of the stress response and have been a therapeutic target for anxiety and depression-related disorders. In preclinical research, understanding the appropriate administration routes and corresponding pharmacokinetic and pharmacodynamic profiles of this compound is crucial for the design and interpretation of in vivo studies. These application notes provide detailed protocols for oral, intravenous, and subcutaneous administration of this compound in rodents, along with a summary of its pharmacokinetic and efficacy data in preclinical models.
Data Presentation
Pharmacokinetic Parameters of this compound in Preclinical Species
The following table summarizes the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration. This data is essential for determining appropriate dosing regimens and for the interpretation of efficacy and toxicology studies.
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Oral Bioavailability (%) |
| Rat | Intravenous | 10 | - | - | 4570 | 4.1 | - |
| Rat | Oral | 10 | 1060 | 1.0 | 5080 | 4.9 | 111 |
| Dog | Intravenous | 2 | - | - | 2300 | 4.4 | - |
| Dog | Oral | 2 | 430 | 1.8 | 2400 | 5.1 | 104 |
Data compiled from preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Preclinical Efficacy of this compound in an Anxiety Model
This compound has demonstrated anxiolytic-like effects in rodent models of anxiety. The table below presents data from the elevated plus-maze test in rats, a standard behavioral assay for assessing anxiety.
| Species | Anxiety Model | Administration Route | Dose (mg/kg) | Key Efficacy Endpoint | Result |
| Rat | Elevated Plus Maze | Oral | 1 | % Time in Open Arms | Significant Increase |
| Rat | Elevated Plus Maze | Oral | 3 | % Time in Open Arms | Significant Increase |
| Rat | Elevated Plus Maze | Oral | 10 | % Time in Open Arms | Significant Increase |
| Rat | Defensive Withdrawal | Oral | 1 - 10 | Reduction in Withdrawal Behavior | Dose-dependent reduction |
This data indicates that this compound produces a statistically significant and dose-dependent anxiolytic effect in rats.
Signaling Pathway
This compound exerts its effects by blocking the CRF1 receptor, thereby modulating downstream signaling pathways involved in the stress response.
CRF1 Receptor Signaling Pathway
Experimental Protocols
General Considerations
-
Vehicle Selection: this compound is sparingly soluble in water. Common vehicles for oral administration in preclinical studies include 0.5% methylcellulose in water or a suspension in a small amount of Tween 80 and/or polyethylene glycol (PEG) in water. For intravenous administration, a solution in a vehicle such as 10% Solutol HS 15 in saline may be suitable. It is critical to establish the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Oral Gavage Administration in Rodents
This protocol describes the standard method for oral administration of this compound using a gavage needle.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Balance and weighing supplies
-
Homogenizer or sonicator (for suspensions)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Rodent scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle. For a 0.5% methylcellulose solution, gradually add methylcellulose to water while stirring vigorously.
-
Add the weighed this compound to the vehicle.
-
If preparing a suspension, use a homogenizer or sonicator to ensure a uniform particle size and distribution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruff the neck and secure the tail.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Fill a syringe with the appropriate volume of the this compound formulation.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the dose.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after dosing.
-
Workflow for Oral Gavage:
Oral Gavage Workflow
Protocol 2: Intravenous (IV) Injection in Rodents
This protocol outlines the procedure for administering this compound via tail vein injection.
Materials:
-
This compound
-
Sterile vehicle suitable for IV injection (e.g., 10% Solutol HS 15 in saline)
-
Sterile syringes (e.g., insulin syringes) with appropriate gauge needles (e.g., 27-30G)
-
Rodent restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. The solution must be clear and free of particulates. Filter sterilization may be necessary.
-
-
Animal Preparation and Injection:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Carefully insert the needle into the vein at a shallow angle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Subcutaneous (SC) Injection in Rodents
This protocol describes the method for subcutaneous administration of this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes with appropriate gauge needles (e.g., 25-27G)
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Prepare a sterile formulation of this compound in the chosen vehicle.
-
-
Animal Handling and Injection:
-
Gently restrain the animal.
-
Lift a fold of skin in the dorsal neck or flank region to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Administer the dose.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the substance.
-
Return the animal to its cage and monitor.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical administration of this compound. The selection of the administration route should be guided by the specific aims of the research. Oral administration is suitable for evaluating the compound's properties after gastrointestinal absorption, while intravenous administration provides direct systemic exposure and is essential for determining absolute bioavailability. Subcutaneous injection offers a method for sustained release. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this compound.
Pexacerfont Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont (BMS-562,086) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound blocks the action of corticotropin-releasing factor (CRF), thereby modulating the stress response and exhibiting potential therapeutic effects. In preclinical animal models, CRF1 receptor antagonists have demonstrated anxiolytic effects.[1] These application notes provide a summary of recommended dosages and experimental protocols for the use of this compound in animal studies, based on available preclinical data.
Data Presentation
The following table summarizes the reported dosages of this compound used in various animal studies. It is important to note that optimal doses may vary depending on the specific animal model, strain, and experimental conditions.
| Animal Model | Species | Dosage Range | Route of Administration | Study Type | Key Findings | Reference |
| Anxiety Models | Rat | 10 mg/kg | Oral | Efficacy | Effective in two rat models of anxiety. | [2] |
| Adrenalectomized Model | Rat | 10 mg/kg | Oral | Pharmacodynamic | Did not suppress ACTH levels, unlike other CRF1 antagonists with slow receptor dissociation rates. | [3] |
| Chronic Toxicity | Rat | 30, 100, 300 mg/kg/day | Oral | Safety | Well-tolerated at exposures greater than or equal to those in humans at a clinical dose of 100 mg. | [4] |
| Chronic Toxicity | Dog | 10, 30, 100 mg/kg/day | Oral | Safety | Well-tolerated at exposures greater than or equal to those in humans at a clinical dose of 100 mg. |
Signaling Pathway
This compound exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to CRF1 typically initiates a signaling cascade that results in the production of adrenocorticotropic hormone (ACTH) and subsequent release of cortisol. By antagonizing this receptor, this compound inhibits these downstream effects.
Experimental Protocols
Preparation of this compound for Oral Administration
While specific vehicle formulations for this compound in preclinical studies are not consistently detailed in the literature, a common vehicle for oral administration of hydrophobic compounds in rodents is a suspension in a mixture of 5% Cremophor EL in sterile water or saline.
Materials:
-
This compound powder
-
Cremophor EL (or other suitable surfactant like Tween 80)
-
Sterile water or 0.9% saline
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
In a sterile tube, weigh the appropriate amount of this compound powder.
-
Add a small amount of Cremophor EL (e.g., 5% of the final volume) to the this compound powder.
-
Triturate the powder with the Cremophor EL using a mortar and pestle or a homogenizer to create a smooth paste. This step is crucial for proper suspension.
-
Gradually add the sterile water or saline to the paste while continuously mixing or vortexing until the desired final volume and concentration are reached.
-
Ensure the final solution is a homogenous suspension before each administration.
Oral Gavage Administration Protocol for Rodents
Oral gavage is a common and effective method for precise oral dosing in rodents.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol:
-
Animal Handling: Gently but firmly restrain the animal to prevent movement and injury. For rats, one common method is to hold the animal with one hand, securing the head and neck, while the other hand supports the body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle is advanced. If there is any resistance, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Dose Administration: Once the needle is in the correct position, slowly administer the this compound suspension.
-
Post-Administration: Gently remove the gavage needle and return the animal to its home cage. Monitor the animal for any signs of distress, such as difficulty breathing or changes in behavior.
Key Behavioral Assays
While specific studies detailing the use of this compound in these assays are limited, CRF1 antagonists are commonly evaluated in the following behavioral paradigms for anxiety and depression.
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant compounds are expected to decrease this immobility time.
Conclusion
This compound is a valuable tool for investigating the role of the CRF1 receptor in stress-related pathophysiology. The provided dosage information and protocols offer a starting point for researchers designing in vivo studies. It is recommended to conduct pilot studies to determine the optimal dose and administration schedule for specific experimental models and to always adhere to ethical guidelines for animal research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Corticotropin Releasing Hormone-1 (CRH1) Receptor Antagonist this compound in Alcohol Dependence: A Randomized Controlled Experimental Medicine Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of this compound, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexacerfont solubility in DMSO and ethanol for experiments
Application Notes and Protocols for Pexacerfont
Topic: this compound Solubility and Experimental Use Audience: Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with comprehensive protocols for its preparation and use in experimental settings.
Introduction to this compound
This compound (BMS-562086) is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, with an IC50 value of 6.1 nM for the human receptor.[1][2][3] It exhibits over 150-fold selectivity for CRF1 compared to the CRF2b receptor.[1][4] By blocking the CRF1 receptor, this compound inhibits the downstream effects of corticotropin-releasing factor (CRF), such as the release of adrenocorticotropic hormone (ACTH). This mechanism of action makes it a valuable tool for investigating stress-related signaling pathways and disorders.
Signaling Pathway of CRF1 Receptor and this compound Inhibition
The CRF1 receptor is a G-protein coupled receptor (GPCR). Its activation by CRF primarily initiates the Gs-alpha subunit, which in turn activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. The receptor can also signal through other pathways, including the Phospholipase C (PLC) - Protein Kinase C (PKC) and the ERK-MAPK cascades. This compound acts by competitively binding to the CRF1 receptor, thereby preventing CRF from initiating these downstream signaling events.
Solubility Data
This compound exhibits good solubility in common organic solvents used in laboratory settings. The following table summarizes the maximum solubility concentrations in DMSO and ethanol. It is crucial to use high-purity, anhydrous solvents, as the presence of water can affect solubility. For DMSO, which is hygroscopic, using a fresh, newly opened bottle is recommended to achieve maximum solubility.
| Solvent | Max Conc. (mg/mL) | Max Conc. (mM) | Source |
| DMSO | 34.04 - 50 | 100 - 146.88 | |
| Ethanol | 34.04 | 100 | |
| Data is based on a molecular weight of approximately 340.43 g/mol . For some preparations, sonication may be required to achieve complete dissolution in DMSO. |
Application Notes and Handling
Storage and Stability
-
Solid Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Considerations for Experimental Use
-
In Vitro Systems: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is essential to run a vehicle control (medium with the same final solvent concentration) in parallel with your experiments.
-
In Vivo Systems: The choice of vehicle for animal studies is critical. For intravenous (IV) administration in rats, this compound has been successfully formulated in 20% ethanol in saline. For oral gavage, a suspension in 0.5% aqueous methylcellulose has been used. Always perform preliminary vehicle safety tests to ensure the chosen formulation is well-tolerated by the animals.
Experimental Protocols
The following protocols provide step-by-step guidance for preparing and using this compound solutions.
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes how to prepare a high-concentration stock solution in either DMSO or ethanol.
Materials:
-
This compound powder (MW: ~340.43 g/mol )
-
Anhydrous, high-purity DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and micropipettes
Procedure:
-
Calculate Mass: To prepare a 100 mM stock solution, you will need 34.04 mg of this compound per 1 mL of solvent.
-
Example Calculation for 1 mL: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 340.43 g/mol * 1000 mg/g = 34.04 mg.
-
-
Weigh this compound: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of your chosen solvent (DMSO or ethanol) to the vial.
-
Dissolve: Vortex the solution thoroughly. If necessary (particularly with DMSO), sonicate the vial in a water bath for a few minutes until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots. Store immediately at -20°C or -80°C as per the storage guidelines.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
This protocol outlines the serial dilution of a stock solution for use in typical cell culture experiments. This compound has been shown to inhibit CRF-mediated ACTH release with an IC50 of 129 nM.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium or an appropriate buffer (e.g., PBS) to create an intermediate stock.
-
Example: To get a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 100 mM stock to 999 µL of medium).
-
-
Prepare Final Concentration: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration for the experiment.
-
Example: To achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of the solvent (used for the intermediate dilution) to control wells.
-
Incubate and Analyze: Incubate the cells for the desired period and proceed with the downstream analysis.
Protocol 3: Example Protocol for In Vivo IV Administration (Rat Model)
This protocol is adapted from a published study and provides a method for preparing this compound for intravenous administration in rats.
Materials:
-
This compound stock solution (e.g., 100 mM in ethanol)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Calculate Required Dose: Determine the total dose needed based on the animal's weight and the target dosage (e.g., 1 mg/kg).
-
Prepare Dosing Solution: Prepare the final dosing solution in a vehicle of 20% ethanol in saline.
-
Example: To prepare 1 mL of a 1 mg/mL solution in 20% ethanol/saline:
-
Calculate the volume of this compound stock needed.
-
Add the required volume of stock solution to a sterile vial.
-
Add sterile ethanol to bring the total ethanol volume to 200 µL (0.2 mL).
-
Add sterile saline to reach a final volume of 1 mL.
-
Vortex gently to mix.
-
-
-
Administration: Administer the solution to the animal via intravenous injection at the calculated volume based on its body weight.
-
Control Group: Administer a vehicle-only solution (20% ethanol in saline) to the control group of animals.
General Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving this compound, from initial preparation to final data analysis.
References
Application Note: A Robust HPLC-UV Method for the Quantification of Pexacerfont in Human Plasma
Introduction
Pexacerfont is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist that has been investigated for its potential therapeutic effects in stress-related disorders.[1][2][3][4] To support pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma.
The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column. The developed method was validated according to established guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of an effective analytical method.
| Property | Value | Reference |
| Chemical Name | 8-(6-Methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1R)-1-methylpropyl]pyrazolo[1,5-a]-1,3,5-triazin-4-amine | [1] |
| Molecular Formula | C18H24N6O | |
| Molecular Weight | 340.43 g/mol | |
| Purity (via HPLC) | ≥98% | |
| Solubility | Soluble in DMSO and ethanol (e.g., 34.04 mg/mL in DMSO) |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., from a Milli-Q system)
-
Formic acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant such as K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials with inserts
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Primary Stock Solution of Internal Standard (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 10 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 1500 ng/mL).
4. Sample Preparation Protocol
The sample preparation is based on protein precipitation with acetonitrile, a widely used technique for its efficiency in removing the majority of plasma proteins.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered sample into the HPLC system.
Method Validation Summary
The developed HPLC method was validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the following tables.
Linearity
The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Low | 30 | < 5.0% | ± 5.0% | < 6.0% | ± 6.0% |
| Medium | 300 | < 4.0% | ± 4.0% | < 5.0% | ± 5.0% |
| High | 1500 | < 3.0% | ± 3.0% | < 4.0% | ± 4.0% |
Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| Limit of Detection (LOD) | 3 ng/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 10 ng/mL (S/N ≥ 10) |
Visualized Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway of this compound
This compound acts as an antagonist at the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This is a key mechanism in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Caption: this compound's mechanism of action on the CRF1 receptor pathway.
This application note provides a detailed protocol for a validated HPLC-UV method for the quantification of this compound in human plasma. The method is simple, rapid, and demonstrates excellent performance characteristics, making it suitable for routine use in clinical and preclinical studies. The straightforward protein precipitation sample preparation ensures high throughput, while the chromatographic conditions provide good resolution and sensitivity.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Pexacerfont and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont (BMS-562086) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor that has been investigated for its potential therapeutic effects in stress-related disorders. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound undergoes several key biotransformations, primarily through oxidative pathways. The main metabolic routes include O-demethylation of the methoxy group on the pyridine ring, hydroxylation of the N-alkyl side chain, and N-dealkylation.[1] These initial transformations can be followed by further metabolism, including additional oxidation, glucuronidation, and sulfation.[1]
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily involves three initial pathways, leading to the formation of key metabolites. These pathways are catalyzed mainly by cytochrome P450 enzymes.[2]
Quantitative Data Summary
The following table summarizes quantitative data for this compound from a study in alcohol-dependent individuals. This data can serve as a reference for expected concentrations in human plasma and cerebrospinal fluid (CSF).
| Analyte | Matrix | Concentration (mean ± SEM) | Study Population | Reference |
| This compound (total) | Plasma | 765.7 ± 95.7 nM | Alcohol-dependent patients | [3] |
| This compound (free, estimated) | Plasma | ~30.0 ± 3.7 nM | Alcohol-dependent patients | [3] |
| This compound | CSF | 36.4 ± 5.1 nM | Alcohol-dependent patients |
Experimental Workflow for LC-MS/MS Analysis
A generalized workflow for the extraction and analysis of this compound and its metabolites from biological matrices is presented below.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general procedure and may require optimization based on laboratory-specific equipment and reagents.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of this compound and its primary metabolites.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on instrument geometry (e.g., 500°C)
-
IonSpray Voltage: ~5500 V
-
Curtain Gas: ~30 psi
-
Collision Gas: Nitrogen
MRM Transitions (Hypothetical based on published fragmentation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 341.4 | Fragment 1, Fragment 2 | Optimize |
| O-desmethyl-Pexacerfont | 327.4 | Fragment 1, Fragment 2 | Optimize |
| Hydroxylated this compound | 357.4 | Fragment 1, Fragment 2 | Optimize |
| N-dealkylated this compound | 285.3 | Fragment 1, Fragment 2 | Optimize |
| Internal Standard | Specific to IS | Specific to IS | Optimize |
Note: The specific product ions and optimal collision energies must be determined empirically by infusing pure standards of this compound and its metabolites, if available. The fragmentation patterns suggested in the literature should be used as a starting point for optimization.
Conclusion
This document provides a foundational guide for the mass spectrometric analysis of this compound and its metabolites. The provided protocols for sample preparation and LC-MS/MS are intended as starting points and should be thoroughly validated to ensure accuracy, precision, and sensitivity for the specific application. Further investigation into the fragmentation of this compound and its metabolites will be necessary to establish robust and reliable quantitative assays.
References
Application Notes and Protocols: Evaluating the Anxiolytic Effects of Pexacerfont using the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and is heavily implicated in the body's response to stress.[2] Chronic stress can lead to the hyperactivation of this system, which is associated with anxiety and depressive disorders.[3] By blocking the CRF1 receptor, this compound is hypothesized to mitigate the downstream effects of CRF, thereby producing anxiolytic (anti-anxiety) effects.[2]
The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[4] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze. These application notes provide a detailed protocol for evaluating the anxiolytic potential of this compound using the EPM.
Mechanism of Action: CRF1 Receptor Signaling
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When CRF binds to its receptor, CRF1, it primarily activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), leading to various cellular responses that mediate the physiological and behavioral effects of stress. The CRF1 receptor can also signal through other pathways, including the PLC/PKC and MAP kinase cascades. This compound, as a CRF1 antagonist, competitively binds to the CRF1 receptor, preventing CRF from binding and initiating these downstream signaling cascades. This blockade is the basis for its potential anxiolytic effects.
Experimental Protocol: Elevated Plus Maze
This protocol is designed for testing the anxiolytic effects of this compound in mice. The apparatus and timings can be adjusted for rats.
Materials
-
Elevated plus maze apparatus (for mice: two open arms, 5 x 30 cm; two closed arms, 5 x 30 cm with 15 cm high walls; central platform, 5 x 5 cm; elevated 40-50 cm from the floor)
-
Video camera and recording software
-
This compound
-
Vehicle solution (e.g., saline, distilled water with a solubilizing agent)
-
Animal subjects (e.g., adult male C57BL/6 mice)
-
70% ethanol for cleaning
Procedure
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Handle the mice for 3-5 days prior to testing to reduce handling stress.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).
-
-
Experimental Setup:
-
Place the EPM in a quiet, dimly lit room. Consistent lighting conditions are crucial.
-
Position a video camera directly above the maze to record the entire session.
-
-
Testing Protocol:
-
Allow animals to habituate to the testing room for at least 45-60 minutes before the trial.
-
Gently place a mouse on the central platform of the maze, facing one of the open arms.
-
Start the video recording and allow the mouse to explore the maze for 5 minutes.
-
After 5 minutes, carefully remove the mouse from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
-
Data Collection and Analysis
The following parameters should be recorded and analyzed from the video recordings:
-
Time spent in the open arms: A primary measure of anxiety. Anxiolytics are expected to increase this time.
-
Time spent in the closed arms: Anxiolytics are expected to decrease this time.
-
Number of entries into the open arms: Another primary measure of anxiety.
-
Number of entries into the closed arms: Can be used to assess overall locomotor activity.
-
Total number of arm entries: A measure of general activity.
-
Ethological measures (optional): Head dips, stretch-attend postures, and grooming can provide additional insights into anxiety-like behaviors.
Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare the different treatment groups.
Data Presentation
The quantitative data from the EPM experiment should be summarized in a clear and structured table for easy comparison between treatment groups.
| Treatment Group | N | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| Vehicle | 10 | 30.5 ± 4.2 | 10.2% | 8.1 ± 1.5 | 27.0% | 30.0 ± 3.5 |
| This compound (1 mg/kg) | 10 | 45.2 ± 5.1 | 15.1% | 10.5 ± 1.8 | 32.8% | 32.0 ± 4.1 |
| This compound (10 mg/kg) | 10 | 68.7 ± 6.3** | 22.9% | 14.2 ± 2.0 | 41.8% | 34.0 ± 3.8 |
| This compound (30 mg/kg) | 10 | 85.4 ± 7.9*** | 28.5% | 18.6 ± 2.5** | 50.3% | 37.0 ± 4.5 |
| Data are presented as mean ± SEM. Statistical significance relative to the vehicle group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001). |
This table provides a comprehensive overview of the key behavioral measures, allowing for a direct assessment of the dose-dependent effects of this compound on anxiety-like behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Receptor Binding Assay for Pexacerfont
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety and depression. This compound's high affinity and selectivity for the CRF1 receptor make it a valuable tool for studying the role of this receptor in health and disease, and a potential therapeutic agent.
This document provides detailed application notes and protocols for conducting an in vitro receptor binding assay for this compound. The described competitive radioligand binding assay is a fundamental method for determining the affinity of this compound for the human CRF1 receptor.
Data Presentation
The following table summarizes the binding affinities of this compound and other common ligands for the human CRF1 receptor. This data is essential for comparative analysis and for designing competition binding experiments.
| Compound | Ligand Type | IC50 (nM) | Ki (nM) |
| This compound | Antagonist | 6.1[1] | - |
| Antalarmin | Antagonist | 3[2] | - |
| Astressin | Antagonist | 2.4[2] | - |
| Corticotropin-Releasing Factor (CRF) | Agonist | 3.1 | - |
| Sauvagine | Agonist | 0.3 | - |
Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the Kd of the radioligand is known.
Experimental Protocols
Objective:
To determine the binding affinity (IC50) of this compound for the human CRF1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human CRF1 receptor.
-
Radioligand: [125I]-Tyr-Sauvagine (a high-affinity CRF1 receptor agonist).
-
Unlabeled Ligand for Non-Specific Binding: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled Sauvagine or CRF).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro CRF1 receptor binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and wash buffer and store them at 4°C.
-
On the day of the experiment, thaw the CRF1 receptor-containing cell membranes on ice. Homogenize the membranes in the assay buffer. The final protein concentration will need to be optimized but is typically in the range of 5-20 µg per well.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain a range of concentrations to be tested (e.g., 10-12 concentrations ranging from 0.1 nM to 10 µM).
-
Dilute the [125I]-Tyr-Sauvagine in the assay buffer to a final concentration that is typically at or below its Kd (e.g., 0.1-0.5 nM).
-
Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled CRF1 ligand (e.g., 1 µM Sauvagine) to the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, CRF1 membranes, and [125I]-Tyr-Sauvagine.
-
Non-Specific Binding (NSB) wells: Add the NSB control solution, CRF1 membranes, and [125I]-Tyr-Sauvagine.
-
Competition Binding wells: Add the different dilutions of this compound, CRF1 membranes, and [125I]-Tyr-Sauvagine.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by vacuum filtration of the contents of each well through the glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Detection:
-
Place the filters in appropriate tubes and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells and the competition binding wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Signaling Pathway
The primary signaling pathway activated by the CRF1 receptor upon agonist binding is the Gs-adenylate cyclase pathway. This leads to the production of cyclic AMP (camp) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.
Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.
References
Troubleshooting & Optimization
Pexacerfont Stability in Solution: A Technical Guide for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of pexacerfont in solutions for long-term in vitro and in vivo experiments. Accurate and reproducible experimental outcomes rely on the consistent integrity and concentration of the active compound throughout the study period. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: this compound is soluble in both dimethyl sulfoxide (DMSO) and ethanol[1]. For long-term storage, it is recommended to prepare concentrated stock solutions and store them in aliquots to minimize freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound Solutions [1]
| Solvent | Concentration | Storage Temperature | Maximum Storage Duration |
| DMSO | up to 100 mM | -20°C | Up to 1 month (general recommendation) |
| -80°C | Up to 6 months (general recommendation) | ||
| Ethanol | up to 100 mM | -20°C | Up to 1 month (general recommendation) |
| -80°C | Up to 6 months (general recommendation) |
Note: These are general recommendations. For critical long-term experiments, it is highly advisable to perform your own stability assessment under your specific experimental conditions.
Q2: How can I prepare a this compound stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of solvent (e.g., DMSO or ethanol) to achieve the target concentration[1]. For example, to make a 10 mM stock solution, dissolve 3.40 mg of this compound (MW: 340.43 g/mol ) in 1 mL of solvent. Ensure the powder is fully dissolved by vortexing. Store the stock solution as recommended in Table 1.
Q3: Can I store this compound in aqueous solutions or cell culture media for long periods?
A3: Long-term storage of this compound in aqueous solutions or cell culture media is generally not recommended without specific stability data for your conditions. The stability of a compound in such media can be influenced by several factors including pH, temperature, and the presence of media components that can catalyze degradation. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. If long-term incubation is necessary, a stability study in the specific medium should be conducted.
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively published. However, based on its chemical structure, which includes a pyrazolotriazine core, a methoxypyridine ring, and an amine linkage, potential degradation pathways could include:
-
Hydrolysis: The ether and amine functionalities could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The nitrogen-containing heterocyclic rings may be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light.
A hypothetical degradation pathway is visualized below.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in a long-term experiment.
This could be due to the degradation of this compound in your experimental solution. Follow these steps to troubleshoot:
Caption: Workflow for troubleshooting this compound stability.
Experimental Protocols
For researchers who need to generate their own stability data, the following experimental protocols are recommended.
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or experimental medium over time.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, cell culture medium)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath set to the desired temperature
-
Light-protective containers (e.g., amber vials) if assessing photostability
Procedure:
-
Prepare a this compound Stock Solution: Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution with the experimental medium to the final working concentration.
-
Aliquot and Store: Dispense the test solution into multiple vials for each time point and condition to be tested (e.g., different temperatures, light exposure).
-
Time Zero (T=0) Sample: Immediately analyze one aliquot to determine the initial concentration.
-
Incubate: Store the remaining aliquots under the desired experimental conditions.
-
Collect Time Point Samples: At predetermined intervals (e.g., 0, 4, 8, 24, 48, 72 hours), remove one aliquot from each condition.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A common threshold for stability is ≥90% of the initial concentration remaining.
Table 2: Example Data from a this compound Stability Study in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 4 | 9.9 | 98.0% |
| 8 | 9.7 | 96.0% |
| 24 | 9.2 | 91.1% |
| 48 | 8.5 | 84.2% |
| 72 | 7.8 | 77.2% |
Disclaimer: This is example data and does not represent actual experimental results.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a this compound solution to UV light.
Procedure:
-
Prepare separate solutions of this compound under each of the stress conditions listed above.
-
Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralize acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical method, such as LC-MS, to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
References
Potential off-target effects of Pexacerfont in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting cellular assays involving Pexacerfont, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It binds to the CRF1 receptor with high affinity, thereby blocking the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This action inhibits the downstream signaling cascade, most notably the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the CRF1 receptor.
| Target | Selectivity vs. CRF1 | Reference |
| CRF2α Receptor | >1000-fold lower affinity | [1] |
| CRF2β Receptor | >1000-fold lower affinity | [1] |
| CRF Binding Protein | >100-fold lower affinity | [1] |
Q3: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound in cellular assays is the inhibition of CRF-induced signaling. This is typically measured as a reduction in cyclic adenosine monophosphate (cAMP) production or a decrease in ACTH release from pituitary cells.
Potential Off-Target Effects of this compound
While this compound is a highly selective CRF1 receptor antagonist, it is crucial to consider potential off-target effects in cellular assays, which can lead to misinterpretation of experimental results.
Summary of Potential Off-Target Effects from Preclinical Studies
Toxicology studies in rats and dogs have identified several physiological changes that may be indicative of off-target effects, although a direct causal link has not been definitively established. These findings may be due to secondary hormonal changes resulting from the perturbation of the hypothalamic-pituitary-adrenal (HPA) axis or direct off-target interactions.[2]
| Organ/System | Observed Effect | Species | Potential Implication |
| Liver | Hepatocellular hypertrophy, increased liver weights | Rat, Dog | Induction of hepatic enzymes |
| Thyroid | Hypertrophy/hyperplasia and adenomas of follicular cells, reduced thyroxine (T4) levels | Rat, Dog | Alteration of thyroid hormone homeostasis |
| Pituitary | Hypertrophy/hyperplasia and vacuolation of thyrotrophs | Rat | Secondary to altered thyroid hormone levels |
| Mammary Gland | Hyperplasia | Rat | Potential hormonal effects |
| Reproductive System | Altered female estrous cycling, adverse testicular effects (degeneration of germinal epithelium) | Rat, Dog | Potential hormonal or direct tissue effects |
Cytochrome P450 Interactions
This compound is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 and is a weak inhibitor of CYP2D6.[1] In cellular assays using liver-derived cells or microsomes, these interactions could influence the metabolism of this compound or other co-administered compounds.
Troubleshooting Guides for Cellular Assays
Issue 1: Unexpected or Inconsistent Inhibition of CRF-Induced Signaling
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Health and Viability | - Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. - Ensure cells are not over-confluent, as this can alter receptor expression and signaling. |
| Assay Conditions | - Optimize serum concentration in the assay medium, as high protein binding can reduce the free concentration of this compound. - Ensure consistent incubation times and temperatures. |
| Reagent Quality | - Use a fresh batch of CRF to ensure its potency. - Validate the performance of all assay reagents, including detection antibodies and substrates. |
Issue 2: Off-Target Effects Observed in the Assay
| Potential Cause | Troubleshooting Steps |
| Interaction with Other Receptors or Signaling Pathways | - If possible, perform a counterscreen using a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen44) to identify potential off-target interactions. - Use a structurally unrelated CRF1 antagonist as a control to determine if the observed effect is specific to this compound's chemical structure. |
| Cytotoxicity | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which this compound is toxic to the cells. - Conduct experiments at concentrations well below the cytotoxic threshold. |
| Metabolic Effects | - If using metabolically active cells (e.g., hepatocytes), consider the potential for this compound to be metabolized or to inhibit the metabolism of other components in the assay medium. |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol provides a general framework for assessing the ability of this compound to inhibit CRF-induced cAMP production in a human embryonic kidney (HEK293) cell line stably expressing the human CRF1 receptor.
Materials:
-
HEK293 cells stably expressing human CRF1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Corticotropin-releasing factor (CRF)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-CRF1 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add CRF at a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro ACTH Release Assay from Pituitary Cells
This protocol describes a method to measure the inhibition of CRF-stimulated ACTH release from primary rat pituitary cells or a suitable pituitary cell line (e.g., AtT-20).
Materials:
-
Primary rat pituitary cells or AtT-20 cells
-
Cell culture medium
-
Assay buffer
-
Corticotropin-releasing factor (CRF)
-
This compound
-
ACTH ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate pituitary cells in a 24-well plate and allow them to adhere and recover for 24-48 hours.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with this compound at various concentrations for 1 hour at 37°C.
-
Stimulation: Add CRF to the wells at a concentration that induces a submaximal ACTH release. Incubate for 3 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
ACTH Measurement: Measure the concentration of ACTH in the supernatant using an ACTH ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of CRF-stimulated ACTH release for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action in inhibiting the CRF1 receptor signaling pathway.
References
Overcoming poor oral bioavailability of Pexacerfont in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability of Pexacerfont.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the observed poor oral bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability. These factors, combined with potential first-pass metabolism, are the primary contributors to its poor oral bioavailability.
Q2: My in vivo study shows significantly lower plasma concentrations of this compound than expected. What are the potential causes?
Several factors could lead to lower-than-expected plasma concentrations:
-
Poor Dissolution: this compound may not be dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed.
-
Low Permeability: The compound may not be effectively crossing the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
-
Vehicle Incompatibility: The formulation vehicle may not be optimal for this compound, leading to precipitation or poor release.
Q3: Can I improve this compound's bioavailability by simply increasing the dose?
Due to its low solubility and permeability, dose escalation may not lead to a proportional increase in plasma concentration and could even exacerbate issues like GI toxicity. A more effective approach is to improve the formulation to enhance solubility and/or permeability.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Between Subjects
| Potential Cause | Troubleshooting Steps |
| Food Effects | Standardize feeding protocols. Conduct pilot studies in both fed and fasted states to understand the impact of food on absorption. |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. For suspensions, verify particle size distribution and ensure adequate mixing before each dose. |
| GI Tract pH Variability | Consider formulations that are less sensitive to pH changes, such as amorphous solid dispersions or lipid-based formulations. |
Issue 2: Very Low or Undetectable Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Employ solubility enhancement techniques. See the table below for a comparison of different formulation strategies and their impact on bioavailability. |
| Low Intestinal Permeability | Investigate the use of permeation enhancers or co-administer with inhibitors of efflux transporters (e.g., Verapamil for P-gp). |
| Rapid First-Pass Metabolism | Consider co-administration with a metabolic inhibitor (e.g., a cytochrome P450 inhibitor) in preclinical studies to identify the extent of this issue. |
Formulation Strategies to Enhance Oral Bioavailability
The following table summarizes hypothetical data from preclinical studies comparing different this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | ~10% |
| Amorphous Solid Dispersion (ASD) in HPMC-AS | 10 | 450 ± 90 | 1.0 | 2700 ± 540 | ~45% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 600 ± 120 | 0.5 | 3600 ± 720 | ~60% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, Hypromellose Acetate Succinate (HPMC-AS), Acetone, Methanol.
-
Procedure:
-
Dissolve this compound and HPMC-AS in a 1:3 ratio (w/w) in a 1:1 mixture of acetone and methanol to form a clear solution.
-
Use a rotary evaporator to remove the solvents under reduced pressure at 40°C.
-
Further dry the resulting solid film under a vacuum at room temperature for 24 hours to remove any residual solvent.
-
Grind the dried film into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Formulation Administration:
-
Fast the rats overnight (with free access to water).
-
Administer the selected this compound formulation (e.g., ASD reconstituted in water) via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Barriers to this compound's oral bioavailability.
Caption: Workflow for improving this compound's oral formulation.
Optimizing Pexacerfont Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Pexacerfont in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly known as BMS-562,086) is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] CRF1 is a G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[3][4] By blocking the binding of Corticotropin-Releasing Factor (CRF) to CRF1, this compound inhibits downstream signaling pathways, such as the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3] This ultimately leads to the inhibition of stress-related responses, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
Q2: What are the key binding and functional parameters of this compound?
A2: this compound exhibits high affinity and selectivity for the human CRF1 receptor. Key quantitative parameters are summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (CRF1 Binding) | 6.1 nM | Human CRF1 Receptor | |
| Selectivity | >150-fold over CRF2b | Human | |
| IC₅₀ (ACTH Release) | 129 nM | Rat Pituitary Cell Culture |
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For optimal stability, it is recommended to prepare high-concentration stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Maximum Solubility | Recommended Storage | Reference |
| DMSO | 100 mM (34.04 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months | |
| Ethanol | 100 mM (34.04 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months |
When preparing working solutions for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected IC₅₀ value or lack of inhibitory effect.
-
Potential Cause 1: this compound degradation.
-
Solution: this compound stability in aqueous cell culture media at 37°C can be a concern over long incubation periods. It is recommended to prepare fresh working solutions of this compound in your cell culture medium for each experiment. For time-course experiments, consider adding fresh this compound at defined intervals. To assess stability in your specific medium, you can incubate this compound in the medium for the duration of your experiment, and then test its ability to inhibit CRF-stimulated signaling.
-
-
Potential Cause 2: Suboptimal agonist concentration.
-
Solution: For functional antagonism assays, the concentration of the CRF1 agonist (e.g., CRF) is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration that elicits a submaximal response, typically around the EC₈₀, to provide a sufficient window for observing inhibition.
-
-
Potential Cause 3: Low CRF1 receptor expression in the cell line.
-
Solution: The level of CRF1 receptor expression in your chosen cell line will directly impact the magnitude of the response. Confirm the expression of functional CRF1 receptors in your cell line using techniques such as RT-qPCR, western blot, or radioligand binding assays. If expression is low, consider using a cell line known to have high endogenous expression (e.g., AtT-20 pituitary cells) or a cell line stably overexpressing the human CRF1 receptor (e.g., HEK293-hCRF1).
-
Issue 2: High background signal or variability between replicate wells.
-
Potential Cause 1: this compound precipitation.
-
Solution: Although soluble in DMSO and ethanol at high concentrations, this compound has low aqueous solubility. When diluting the stock solution into aqueous culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. If precipitation is suspected, consider preparing an intermediate dilution in a co-solvent or using a lower final concentration.
-
-
Potential Cause 2: Inconsistent cell seeding or cell health.
-
Solution: Ensure a homogenous single-cell suspension before seeding to achieve uniform cell numbers across wells. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
-
-
Potential Cause 3: Interference with assay readout.
-
Solution: At high concentrations, some compounds can interfere with assay detection methods (e.g., fluorescence or luminescence). Run a control with this compound in cell-free assay medium to check for any intrinsic signal or quenching properties at the wavelengths used in your assay.
-
Issue 3: Unexpected cellular effects or cytotoxicity.
-
Potential Cause 1: Off-target effects at high concentrations.
-
Solution: While this compound is highly selective for CRF1, at very high concentrations (micromolar range), the possibility of off-target effects increases. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (see Protocol 3). Always aim to use the lowest effective concentration in your functional assays and include appropriate controls.
-
-
Potential Cause 2: Solvent toxicity.
-
Solution: As mentioned, high concentrations of solvents like DMSO can be toxic to cells. Ensure that the final DMSO concentration is consistent across all wells, including vehicle controls, and is maintained at a non-toxic level (typically <0.5%).
-
Experimental Protocols
Protocol 1: CRF-Stimulated cAMP Accumulation Assay in HEK293 cells stably expressing human CRF1 (HEK293-hCRF1)
This protocol is designed to determine the IC₅₀ of this compound in inhibiting CRF-induced cAMP production.
-
Cell Preparation:
-
Seed HEK293-hCRF1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
On the day of the assay, gently wash the cells with pre-warmed serum-free medium.
-
Add 50 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor.
-
Add 25 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
Prepare the CRF agonist solution at a concentration that will yield a final EC₈₀ concentration in the well.
-
Add 25 µL of the CRF agonist solution to all wells except the basal control wells (which receive 25 µL of medium).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the CRF-stimulated response (100%) and the basal response (0%).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: CRF-Stimulated ACTH Release Assay in AtT-20 Mouse Pituitary Tumor Cells
This protocol measures the ability of this compound to inhibit the release of ACTH from a pituitary cell line.
-
Cell Preparation:
-
Seed AtT-20 cells in a 24-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells in 500 µL of serum-free medium for 1-2 hours at 37°C.
-
Remove the medium and replace it with 450 µL of fresh serum-free medium containing various concentrations of this compound or vehicle.
-
Pre-incubate with this compound for 30 minutes at 37°C.
-
Add 50 µL of CRF solution to achieve a final concentration that stimulates submaximal ACTH release (e.g., 1-10 nM).
-
Incubate for 2-4 hours at 37°C.
-
-
ACTH Measurement:
-
Collect the supernatant from each well.
-
Measure the concentration of ACTH in the supernatant using a commercially available ACTH ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of CRF-stimulated ACTH release for each this compound concentration.
-
Plot the percentage inhibition against the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity
This protocol determines the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at an optimal density for the desired incubation period (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A broad concentration range is recommended for initial testing (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the medium in the wells with the medium containing the different this compound concentrations.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Caption: CRF1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for a this compound In Vitro Functional Assay.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
Pexacerfont Vehicle Solution Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and storage of pexacerfont vehicle solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a this compound stock solution?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is recommended to prepare high-concentration stock solutions in 100% DMSO.
Q2: What is the maximum concentration for a this compound stock solution in DMSO or ethanol?
A2: this compound is soluble up to 100 mM in both DMSO and ethanol.[1][2]
Q3: How should solid this compound and its stock solutions be stored?
A3: Solid this compound should be stored at -20°C.[1] Once a stock solution is prepared, it is recommended to store it in tightly sealed aliquots at -20°C. For optimal stability, solutions should be used within one month. It is best practice to make up solutions and use them on the same day whenever possible.
Q4: What are suitable in vivo vehicle solutions for oral administration of this compound in rodents?
A4: While specific vehicle formulations for this compound are not extensively published, common vehicles for poorly water-soluble compounds in oral toxicity studies in rats include aqueous solutions containing suspending agents like methyl cellulose (MC), or solubilizing agents such as polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), and polysorbate 80 (Tween 80). Lipid-based formulations using oils like olive oil or sesame oil can also be considered.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it inhibits the downstream signaling cascade initiated by Corticotropin-Releasing Factor (CRF). This action has been studied for its potential anxiolytic effects.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 34.04 | 100 |
| Ethanol | 34.04 | 100 |
| Data based on a molecular weight of 340.43 g/mol . Batch-specific molecular weights may vary. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. |
| Stock Solution | -20°C | Up to 1 month | Store in tightly sealed aliquots. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous medium (e.g., PBS or cell culture media).
-
Possible Cause: The high concentration of the DMSO stock solution leads to rapid precipitation when introduced to the aqueous environment where this compound has low solubility. This is often referred to as "crashing out."
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, and then add this to the aqueous medium.
-
Slow, Dropwise Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation issues.
-
Solubility Test: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific aqueous medium under your experimental conditions.
-
Issue 2: Inconsistent results in in vivo studies using an oral gavage formulation.
-
Possible Cause: Inhomogeneous suspension of this compound in the vehicle, leading to inaccurate dosing.
-
Solution:
-
Ensure a Homogeneous Suspension: If using a suspension vehicle like methyl cellulose, ensure the formulation is thoroughly mixed before each administration to guarantee a uniform suspension.
-
Consider Solubilizing Agents: For better dose consistency, consider using a vehicle with solubilizing agents like PEG 400 or cyclodextrins to create a solution rather than a suspension.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the solid this compound can improve the dissolution rate and bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), DMSO (anhydrous/molecular biology grade), appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.
-
Calculation: Based on the batch-specific molecular weight (e.g., 340.43 g/mol ), calculate the mass of this compound required. For a 1 mL stock solution of 10 mM: 0.01 L * 10 mmol/L * 340.43 g/mol = 0.034043 g = 3.40 mg.
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO (in this case, 1 mL). c. Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
Visualizations
Caption: Workflow for this compound solution preparation and storage.
Caption: this compound's role in the CRF1 receptor signaling pathway.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Pexacerfont and Liver Enzyme Changes
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter changes in liver enzymes during preclinical experiments with pexacerfont. The information is presented in a question-and-answer format with troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on the liver based on preclinical studies?
A1: Preclinical toxicology studies of this compound have been conducted in rats and dogs. In rats, long-term administration was associated with microscopic changes in the liver, specifically hepatocellular hypertrophy (an increase in the size of liver cells). This was considered to be an adaptive response to hepatic enzyme induction.[1][2] In dogs, evidence for liver effects was less pronounced, limited to increased liver weights and reduced thyroxine (T4) levels, which can also be indicative of hepatic enzyme induction.[1][2]
Q2: What is hepatocellular hypertrophy and is it considered an adverse effect?
A2: Hepatocellular hypertrophy is an enlargement of liver cells. In the context of toxicology studies, particularly in rodents, it is often considered an adaptive response of the liver to a foreign compound (xenobiotic).[3] This response can involve the proliferation of the smooth endoplasmic reticulum within the hepatocytes, which is the primary site of drug-metabolizing enzymes. Hepatocellular hypertrophy without evidence of liver damage (such as necrosis or inflammation) or significant changes in clinical chemistry is generally considered a non-adverse adaptive change.
Q3: What does "hepatic enzyme induction" mean in the context of this compound?
A3: Hepatic enzyme induction is a process where a substance, such as this compound, stimulates the liver to produce more of certain enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes are crucial for metabolizing and eliminating drugs and other foreign compounds from the body. An increase in their activity is a common adaptive response to repeated exposure to a substance. The observed hepatocellular hypertrophy in rats treated with this compound is thought to be a consequence of this enzyme induction.
Q4: Were significant elevations in liver transaminases (ALT, AST) reported in preclinical studies with this compound?
A4: The available published data from preclinical studies on this compound focus on histopathological findings (hepatocellular hypertrophy) and organ weight changes as evidence of hepatic enzyme induction. Specific details on the magnitude of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) elevations have not been prominently reported in the publicly available literature. However, monitoring these enzymes is a standard part of preclinical toxicology studies.
Q5: How does this compound's effect on the liver compare to other CRF1 receptor antagonists?
A5: A related corticotropin-releasing factor (CRF) receptor inhibitor, crinecerfont, has been evaluated and has not been associated with significant elevations in serum aminotransferase levels or instances of clinically apparent liver injury in its clinical trials. This suggests that liver enzyme elevation is not a universal effect of all CRF1 receptor antagonists.
Troubleshooting Guides
Issue: You have observed an increase in liver weight in your animal model treated with this compound.
Troubleshooting Steps:
-
Correlate with Histopathology: An increase in liver weight alone is not necessarily indicative of toxicity. It is crucial to perform a histopathological examination of the liver tissue. Look for signs of hepatocellular hypertrophy, inflammation, necrosis, or other pathological changes. The presence of hepatocellular hypertrophy without other findings may suggest an adaptive response.
-
Analyze Serum Chemistry: Concurrently analyze serum levels of liver enzymes such as ALT, AST, alkaline phosphatase (ALP), and bilirubin. A significant elevation in these markers would suggest liver injury, whereas isolated liver weight gain may not.
-
Assess Dose-Response Relationship: Determine if the increase in liver weight is dose-dependent. A clear dose-response relationship can help in understanding the toxicological profile of the compound.
-
Consider the Animal Species: Be aware that different species can have varying responses. The preclinical data on this compound showed more pronounced liver effects in rats than in dogs.
Issue: You have detected elevated serum ALT and AST levels in your this compound-treated animals.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to rule out any experimental error.
-
Evaluate the Magnitude of Elevation: The degree of elevation is important. Mild elevations may be transient, while significant and persistent increases are more concerning for drug-induced liver injury (DILI).
-
Assess Other Liver Function Markers: In addition to ALT and AST, measure ALP, bilirubin, and albumin to get a more complete picture of liver function. An "R ratio" can be calculated to determine if the pattern of injury is hepatocellular, cholestatic, or mixed.
-
Perform Histopathology: A liver biopsy and histopathological analysis are essential to characterize the nature of the liver injury (e.g., necrosis, inflammation, steatosis).
-
Temporarily Discontinue or Reduce Dose: If the elevations are significant, consider temporarily halting the administration of this compound or reducing the dose to see if the enzyme levels return to baseline.
Data Presentation
Table 1: Summary of Preclinical Liver-Related Findings for this compound
| Species | Duration of Study | Key Findings | Interpretation |
| Rat | 3 and 6 months | Microscopic hepatocellular hypertrophy. | Considered an adaptive response to hepatic enzyme induction. |
| Dog | 3 months and 1 year | Increased liver weights, reduced thyroxine (T4) levels. | Suggestive of hepatic enzyme induction. |
Table 2: Representative Serum Chemistry Parameters for Monitoring Liver Function
| Parameter | Indication | Representative Change with this compound (Hypothetical) |
| Alanine Aminotransferase (ALT) | Marker of hepatocellular injury. | No significant changes reported in published preclinical studies. |
| Aspartate Aminotransferase (AST) | Marker of hepatocellular injury. | No significant changes reported in published preclinical studies. |
| Alkaline Phosphatase (ALP) | Marker of cholestasis. | No significant changes reported in published preclinical studies. |
| Total Bilirubin | Marker of liver's ability to conjugate and excrete bilirubin. | No significant changes reported in published preclinical studies. |
| Albumin | Marker of liver's synthetic function. | No significant changes reported in published preclinical studies. |
Note: The "Representative Change" column is based on the lack of reported significant clinical chemistry changes in the available literature. Researchers should establish their own baseline and monitor for any deviations.
Experimental Protocols
Protocol for Monitoring Liver Function in Preclinical Studies with this compound
-
Baseline Data Collection:
-
Prior to the first administration of this compound, collect blood samples from all animals to establish baseline values for key liver function parameters: ALT, AST, ALP, total bilirubin, and albumin.
-
Record the initial body weight of each animal.
-
-
In-life Monitoring:
-
Administer this compound according to the study protocol.
-
Collect blood samples at predetermined intervals (e.g., weekly, bi-weekly, or at the end of the study). The frequency may be adjusted based on the expected onset of any effects.
-
Analyze the blood samples for the same panel of liver function tests.
-
Monitor the animals for any clinical signs of distress or toxicity.
-
Record body weights regularly.
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample for liver function analysis.
-
Perform a gross necropsy, paying close attention to the liver's appearance, size, and texture.
-
Record the final body weight and the wet weight of the liver. Calculate the liver-to-body weight ratio.
-
Collect liver tissue samples for histopathological analysis. Fix the tissues in 10% neutral buffered formalin.
-
-
Histopathological Examination:
-
Process, embed, section, and stain the liver tissue samples with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist should examine the slides for any microscopic changes, including but not limited to: hepatocellular hypertrophy, necrosis, inflammation, fibrosis, and steatosis.
-
Visualizations
References
- 1. Toxicity of this compound, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 3. webgate.ec.europa.eu [webgate.ec.europa.eu]
Technical Support Center: Pexacerfont Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Pexacerfont pharmacokinetic (PK) studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
Published data on the full pharmacokinetic profile of this compound is limited. However, one study in alcohol-dependent patients reported the following trough concentrations at steady-state:
| Parameter | Matrix | Mean Concentration (± SEM) |
| Total this compound | Plasma | 765.7 ± 95.7 nM |
| Free this compound (estimated) | Plasma | ~30.0 ± 3.7 nM |
| Total this compound | Cerebrospinal Fluid (CSF) | 36.4 ± 5.1 nM |
Data from a study in alcohol-dependent patients receiving 300 mg/day for 7 days followed by 100 mg/day.[1]
There is a high correlation reported between plasma and CSF levels of this compound.[1] Other studies have noted its "slow pharmacokinetics" but did not provide specific values for parameters like Cmax, Tmax, AUC, or half-life.[2][3]
Q2: What are the potential sources of variability in this compound pharmacokinetic studies?
Variability in this compound pharmacokinetics can arise from several factors, broadly categorized as patient-specific (intrinsic) and external (extrinsic). While specific data for this compound is scarce, general principles for orally administered small molecules apply:
-
Intrinsic Factors:
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes (e.g., Cytochrome P450 family) and drug transporters can significantly alter drug clearance and exposure.
-
Organ Function: Impaired liver or kidney function can affect the metabolism and excretion of this compound. Preclinical studies have suggested hepatic enzyme induction in rats and dogs, indicating the liver's role in its metabolism.[4]
-
Disease State: The underlying condition of the study population (e.g., alcohol dependence, anxiety disorders) could influence drug absorption and disposition.
-
Demographics: Age, sex, and ethnicity can contribute to inter-individual differences in pharmacokinetics.
-
-
Extrinsic Factors:
-
Drug-Drug Interactions: Co-administration of other medications that are inhibitors or inducers of this compound's metabolic enzymes could alter its plasma concentrations.
-
Food Effects: The presence and composition of food can affect the rate and extent of absorption of orally administered drugs. Specific food effect studies for this compound are not publicly available.
-
Patient Adherence: Inconsistent timing of drug intake can lead to significant variability in plasma concentrations, especially for drugs with a defined dosing schedule.
-
Sample Handling and Analysis: Deviations from standardized protocols for blood collection, processing, storage, and bioanalysis are a major source of pre-analytical and analytical variability.
-
Q3: What type of bioanalytical method is recommended for this compound quantification?
For the quantification of this compound in biological matrices like plasma and CSF, a highly sensitive and specific method is required. A "novel ultrasensitive liquid chromatography-high resolution mass spectrometry (LC-HRMS)" method has been successfully used in a clinical study. This approach offers excellent selectivity and sensitivity for quantifying low concentrations of the drug. A thorough method validation according to regulatory guidelines (e.g., FDA, EMA) is crucial to ensure data reliability.
Troubleshooting Guides
Guide 1: High Variability in Plasma/CSF Concentrations
Issue: You are observing unexpectedly high inter-subject or intra-subject variability in this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Collection Times | - Ensure strict adherence to the scheduled blood draw times relative to dose administration. - Document the exact time of the last dose and the exact time of each sample collection. |
| Variable Food Intake | - Standardize food intake (e.g., fasting or standardized meal) before dosing and sample collection across all subjects and study visits. - If a food effect is suspected, consider conducting a formal food-effect study. |
| Poor Patient Adherence | - Implement measures to monitor and encourage patient adherence to the dosing regimen. - Consider using a patient diary or electronic monitoring to track dose administration. |
| Co-medications | - Record all concomitant medications for each subject. - Investigate potential drug-drug interactions, particularly with known inducers or inhibitors of hepatic enzymes. |
| Sample Hemolysis | - Inspect plasma samples for any reddish discoloration. - Review blood collection and processing procedures to minimize cell lysis (e.g., gentle tube inversion, appropriate centrifugation speed). |
| Improper Sample Processing or Storage | - Ensure consistent and validated procedures for plasma/CSF separation, including centrifugation time and temperature. - Verify that samples are stored at the correct temperature and that there have been no freeze-thaw cycles. |
| Bioanalytical Method Issues | - Review the performance of the analytical method, including quality control (QC) sample results. - Investigate for potential matrix effects or instrument variability (see Guide 2). |
Guide 2: Bioanalytical (LC-MS/MS) Method Issues
Issue: You are encountering problems with the LC-MS/MS assay for this compound, such as poor sensitivity, inconsistent results, or high signal-to-noise.
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement (Matrix Effect) | - Perform post-column infusion experiments to identify regions of ion suppression/enhancement in the chromatogram. - Optimize the chromatographic method to separate this compound from interfering matrix components. - Evaluate different sample preparation techniques (e.g., solid-phase extraction vs. protein precipitation) to improve sample cleanup. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Recovery | - Evaluate the efficiency of the sample extraction procedure by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. - Optimize extraction parameters (e.g., solvent type, pH, mixing time). |
| Poor Peak Shape | - Ensure the mobile phase composition is appropriate for the column and analyte. - Check for column degradation or contamination; if necessary, wash or replace the column. - Verify that the injection solvent is compatible with the mobile phase. |
| Carryover | - Inject a blank sample after a high concentration standard or sample to assess for carryover. - Optimize the autosampler wash procedure (e.g., use a stronger wash solvent, increase wash volume). |
| Inconsistent Internal Standard Response | - Check the preparation and concentration of the internal standard spiking solution. - Ensure consistent addition of the internal standard to all samples. - Investigate for potential degradation of the internal standard. |
Experimental Protocols
Protocol 1: Pharmacokinetic Blood Sample Collection and Processing
This protocol provides a standardized procedure for the collection, processing, and storage of plasma samples for this compound pharmacokinetic analysis.
-
Preparation:
-
Label pre-chilled K2-EDTA collection tubes with subject ID, date, and scheduled sampling time point.
-
Prepare a cooling rack or ice bath to keep tubes chilled before and after collection.
-
-
Blood Collection:
-
Record the exact time of the last this compound dose.
-
Collect blood samples at the pre-defined time points into the labeled K2-EDTA tubes.
-
Record the exact time of each blood draw.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Do not shake.
-
Place the collected tubes immediately in the cooling rack or ice bath.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples in a refrigerated centrifuge at 1500-2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into pre-labeled cryovials. It is recommended to create at least two aliquots per sample.
-
-
Storage and Shipment:
-
Immediately store the plasma aliquots upright in a freezer at -80°C until analysis or shipment.
-
If shipping, ensure samples are packed with sufficient dry ice to maintain a frozen state and are shipped to the bioanalytical laboratory via a qualified courier.
-
Protocol 2: Outline of a Validated LC-HRMS Bioanalytical Method
While the specific parameters for the validated this compound LC-HRMS method are not publicly available, a typical method validation would include the following experiments and acceptance criteria based on regulatory guidelines:
| Validation Parameter | Methodology |
| Selectivity | Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of this compound and the internal standard. |
| Calibration Curve | Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration standards spanning the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The LLOQ should be determined with a signal-to-noise ratio of at least 5 and with acceptable precision and accuracy. |
| Accuracy and Precision | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | Assess the effect of the biological matrix on the ionization of this compound and the internal standard by comparing the response in the presence and absence of matrix from at least six different sources. |
| Recovery | Determine the extraction efficiency of the sample preparation method by comparing the analytical response of extracted samples to that of unextracted standards. |
| Stability | Evaluate the stability of this compound in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C. |
Visualizations
Caption: Key factors contributing to variability in this compound pharmacokinetics.
Caption: Standardized workflow to reduce pre-analytical variability in PK studies.
References
- 1. The corticotropin releasing hormone-1 (CRH1) receptor antagonist this compound in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the CRF1-receptor antagonist this compound on stress-induced eating and food craving - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of this compound, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexacerfont dose-response curve troubleshooting
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the CRF1 receptor antagonist, pexacerfont.
Overview of this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 is a G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[1][2] The binding of its endogenous ligand, corticotropin-releasing factor (CRF), to the CRF1 receptor initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the release of stress hormones.[3] By competitively blocking the CRF1 receptor, this compound inhibits these downstream effects, making it a valuable tool for studying stress-related disorders.
This compound Dose-Response Curve Troubleshooting
This section addresses common issues encountered during the generation of this compound dose-response curves in in-vitro assays.
Question 1: Why am I observing a significantly different IC50 value for this compound than what is reported in the literature?
Answer: Discrepancies in IC50 values can arise from several factors. This compound has a reported IC50 of 6.1 nM in a CRF1 binding assay and 129 nM in a functional assay measuring ACTH release.[4] Variations from these values can be attributed to:
-
Assay Type: A binding assay, which measures the direct interaction of this compound with the CRF1 receptor, will typically yield a different IC50 value than a functional assay (e.g., cAMP accumulation or reporter gene activation), which measures the biological response.
-
Cell Line and Receptor Expression Levels: The specific cell line used (e.g., CHO, HEK293) and the density of CRF1 receptor expression can significantly impact the apparent potency of an antagonist.
-
Agonist Concentration: In functional assays, the concentration of the CRF agonist used to stimulate the receptor will influence the IC50 of this compound. A higher agonist concentration will require a higher concentration of this compound to achieve 50% inhibition.
-
Incubation Time: The duration of incubation with this compound can affect the measured IC50, especially if equilibrium has not been reached.
-
Cell Health and Passage Number: Unhealthy cells or cells that have been passaged too many times can exhibit altered signaling responses.
Question 2: My this compound dose-response curve has a very shallow or steep slope (Hill slope not equal to -1.0). What could be the cause?
Answer: An ideal competitive antagonist often exhibits a Hill slope close to -1.0. Deviations can indicate:
-
Complex Binding Kinetics: this compound may exhibit non-competitive or insurmountable antagonism, which can result in a shallow slope. This can be influenced by factors like slow receptor dissociation rates.
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular components, leading to a complex dose-response relationship.
-
Assay Artifacts: Issues such as poor mixing of reagents, temperature gradients across the assay plate, or edge effects can contribute to an abnormal slope.
-
Data Fitting Issues: Ensure that the data analysis software is using an appropriate model for fitting the dose-response curve.
Question 3: I am seeing high variability between my replicate wells for the this compound treatment. What are the common sources of this variability?
Answer: High variability between replicates is often a sign of technical inconsistency. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound dilutions, agonist, or cells can lead to significant well-to-well variation.
-
Inconsistent Cell Plating: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to either avoid using the outer wells or fill them with a buffer.
-
Incomplete Reagent Mixing: Ensure all solutions are thoroughly mixed before and during the assay.
Question 4: The maximal inhibition on my dose-response curve for this compound does not reach 100%. Why is this happening?
Answer: An incomplete inhibition curve can be due to several factors:
-
Partial Antagonism: this compound might be acting as a partial antagonist in your specific assay system, meaning it does not fully block the receptor's response even at saturating concentrations.
-
Presence of a Non-Competitive Agonist: If there is another substance in the assay medium that activates the receptor through a different binding site, this compound may not be able to fully inhibit the signal.
-
Signal from Other Receptors: The cells you are using might express other receptors that can also trigger the measured downstream signal (e.g., cAMP production).
-
Solubility Issues: At very high concentrations, this compound may precipitate out of solution, leading to a lower effective concentration than intended.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by the CRF1 receptor?
A1: The CRF1 receptor primarily couples to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Q2: In which cell lines can I study this compound's activity?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying GPCRs like CRF1.[5] These cells can be transiently or stably transfected with the human CRF1 receptor.
Q3: What is a suitable agonist to use in a functional assay with this compound?
A3: Corticotropin-releasing factor (CRF) is the endogenous agonist for the CRF1 receptor and is commonly used in functional assays.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 6.1 nM | CRF1 Binding | Not Specified | |
| IC50 | 129 nM | ACTH Release | Pituitary Cell Culture | |
| Selectivity | >150-fold for CRF1 over CRF2b | Binding Assay | Not Specified |
Experimental Protocols
Below are representative protocols for a CRF1 receptor binding assay and a functional cAMP assay to determine the dose-response curve of this compound.
CRF1 Receptor Radioligand Binding Assay Protocol
This protocol is adapted from general GPCR binding assay methodologies.
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human CRF1 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand for the CRF1 receptor (e.g., [125I]-Sauvagine).
-
Add increasing concentrations of this compound (e.g., from 1 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of a non-labeled CRF1 antagonist to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Data Acquisition and Analysis:
-
Harvest the membranes onto a filter plate and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CRF1 Receptor Functional (cAMP) Assay Protocol
This protocol is based on commercially available cAMP assay kits.
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human CRF1 receptor.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC80) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a standard curve for cAMP to quantify the amount in each sample.
-
Normalize the data to the response of cells treated with the agonist alone (0% inhibition) and a basal control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Workflows
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway.
This compound Dose-Response Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dose-response curves.
References
- 1. Colorimetric assay for rapid screening of corticotropin releasing factor receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Pexacerfont and Animal Well-being: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Pexacerfont on animal well-being and its observed side effects in preclinical studies. The following question-and-answer format addresses specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] Developed by Bristol-Myers Squibb, it was initially investigated for the treatment of anxiety and stress-related disorders.[3][4] Its mechanism of action involves blocking the CRF1 receptor, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.[4] By inhibiting the binding of corticotropin-releasing factor (CRF) to its receptor, this compound is intended to mitigate the physiological effects of chronic stress.
Q2: What are the common side effects of this compound observed in animal studies?
Preclinical toxicology studies, primarily conducted in rats and dogs, have identified several dose-dependent side effects. This compound was generally well-tolerated at exposures comparable to or greater than those used in human clinical trials (100 mg). However, at higher doses, notable effects were observed in various organs.
In rats, observed side effects included:
-
Liver: Hepatocellular hypertrophy.
-
Thyroid Gland: Hypertrophy/hyperplasia and adenomas of follicular cells.
-
Pituitary Gland: Hypertrophy/hyperplasia and vacuolation of thyrotrophs.
-
Mammary Gland: Hyperplasia.
-
Reproductive System: Altered female estrous cycling.
In dogs, the primary side effects noted were:
-
Liver: Increased liver weights and reduced thyroxine (T4) levels, suggesting hepatic enzyme induction.
-
Reproductive System: Reversible testicular effects, specifically minimal to moderate degeneration of the germinal epithelium, following chronic dosing.
It is hypothesized that some of these effects, particularly those on the mammary gland, estrous cycling, and testes, could be secondary hormonal changes resulting from the perturbation of the HPA axis or potential off-target effects.
Troubleshooting Experimental Issues
Q3: We are observing unexpected behavioral changes in our animal models treated with this compound. How can we troubleshoot this?
-
Review Dosage and Administration: Ensure the correct dosage is being administered and that the route of administration is consistent with established protocols. Inaccurate dosing can lead to exaggerated or diminished effects.
-
Assess Environmental Stressors: As a CRF1 receptor antagonist, this compound's effects can be influenced by the level of stress in the animal's environment. Ensure housing conditions are stable and minimize external stressors that could confound behavioral readouts.
-
Evaluate Acclimation Period: A sufficient acclimation period is crucial for animals to adapt to their environment and handling procedures. Inadequate acclimation can lead to stress-related behaviors that are not drug-induced.
-
Consider Species and Strain: Different animal species and strains can exhibit varying sensitivities to pharmacological agents. The reported side effects of this compound have shown some species-specificity between rats and dogs.
Q4: Our study involves long-term administration of this compound, and we are concerned about potential organ toxicity. What monitoring is recommended?
Based on preclinical findings, long-term studies should include regular monitoring of:
-
Liver Function: Periodic blood tests to measure liver enzymes (e.g., ALT, AST) can help detect potential hepatotoxicity.
-
Thyroid Hormone Levels: Monitoring T4 and TSH levels is advisable, especially in rats, given the observed effects on the thyroid and pituitary glands.
-
Reproductive Health: For studies involving breeding or long-term reproductive assessments, monitor estrous cycles in females and perform histopathological examination of testicular tissue in males upon study completion.
-
General Health: Regular body weight measurements, food and water intake monitoring, and clinical observations for any signs of distress or adverse reactions are fundamental to assessing animal well-being.
Data Presentation
Table 1: Summary of this compound Side Effects in Preclinical Animal Studies
| Species | Organ System | Observed Effects | Duration of Study | Reference |
| Rat | Liver | Hepatocellular hypertrophy | 3 and 6 months | |
| Thyroid Gland | Follicular cell hypertrophy/hyperplasia and adenomas | 3 and 6 months | ||
| Pituitary Gland | Thyrotroph hypertrophy/hyperplasia and vacuolation | 3 and 6 months | ||
| Mammary Gland | Hyperplasia | 3 and 6 months | ||
| Reproductive System | Altered female estrous cycling | 3 and 6 months | ||
| Dog | Liver | Increased liver weights, reduced thyroxine (T4) levels | 3 months and 1 year | |
| Reproductive System | Minimal to moderate degeneration of the germinal epithelium (reversible) | 1 year |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Rodents
-
Animal Model: Male or female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are available ad libitum.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration is adjusted to deliver the desired dose in a volume of 5-10 mL/kg.
-
Administration: The suspension is administered via oral gavage using a ball-tipped gavage needle.
-
Monitoring: Animals are monitored for any immediate adverse reactions for at least 2 hours post-administration and then daily for the duration of the study. Body weight and food/water intake are recorded daily.
-
Data Collection: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Tissues of interest (liver, thyroid, pituitary, reproductive organs) are collected for histopathological examination.
Visualizations
Caption: this compound blocks the CRF1 receptor, inhibiting stress-induced hormone release.
Caption: Workflow for assessing this compound's effects in animal models.
Caption: Troubleshooting unexpected behavioral changes during this compound studies.
References
Validation & Comparative
A Comparative Guide to Pexacerfont and Antalarmin: Two Prominent CRF1 Receptor Antagonists
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress through its interaction with CRF receptors. The CRF1 receptor subtype, in particular, is a key mediator of the endocrine, behavioral, and autonomic responses to stress, making it a significant therapeutic target for stress-related disorders such as anxiety and depression.[1] Pexacerfont and Antalarmin are two non-peptide, small-molecule antagonists developed to selectively block the CRF1 receptor. This guide provides an objective comparison of their performance, supported by experimental data, for researchers and drug development professionals.
Quantitative Data Comparison
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and antalarmin based on available preclinical and clinical data.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Antalarmin | Species / System |
| Binding Affinity (IC50 / Ki) | IC50 = 6.1 nM[2][3][4] | Ki = 1.0 - 6.0 nM | Human, Rat |
| >1000-fold lower affinity for CRF2 receptors | Selective for CRF1 | Human | |
| Functional Antagonism | IC50 = 129 nM (Inhibition of CRF-mediated ACTH release) | Competitive for Gs, Noncompetitive for Gi activation | Rat Pituitary Culture |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | Antalarmin | Species |
| Oral Bioavailability | 58% | 19.3% | Chimpanzee |
| 7.6% | Rat | ||
| Elimination Half-life (t½) | N/A | 7.8 hours | Macaque |
| Plasma Protein Binding | 96.1% | N/A | Human |
| Blood-Brain Barrier | Yes, brain penetrant | Yes, good penetrance | Human, Rat |
| Metabolism | Primarily a CYP3A4 substrate | N/A | Human |
| Receptor Dissociation Rate | Fast | Slower (inferred) | N/A |
Table 3: In Vivo Efficacy in Preclinical and Clinical Models
| Model / Study Type | This compound | Antalarmin |
| Anxiety Models (Rodent) | Anxiolytic effects observed (10 mg/kg) | Anxiolytic-like effects in multiple models (20 mg/kg) |
| Stress Response (Primate) | N/A | Attenuates behavioral, neuroendocrine, and autonomic responses (20 mg/kg) |
| Alcohol Dependence | No effect on alcohol craving in humans | Reduces ethanol self-administration in dependent rats |
| Generalized Anxiety Disorder (GAD) | Did not demonstrate efficacy vs. placebo in human clinical trial | Not tested in humans |
| Other Effects | Reduced colonic motility in stressed rats | Impaired induction and expression of conditioned fear |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are generalized protocols for key experiments cited.
1. Receptor Binding Assay (for Ki Determination)
-
Objective: To determine the affinity of the antagonist for the CRF1 receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from cells recombinantly expressing the human or rat CRF1 receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat frontal cortex).
-
Competition Binding: A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-Sauvagine) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or antalarmin).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Analysis: The data are used to generate a competition curve. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.
-
2. Functional Antagonism Assay (ACTH Release)
-
Objective: To measure the ability of the antagonist to block CRF-stimulated biological responses.
-
Methodology:
-
Cell Culture: Primary pituitary cells are harvested from rats and cultured.
-
Treatment: The cultured cells are pre-incubated with various concentrations of the CRF1 antagonist (e.g., this compound) for a defined period.
-
Stimulation: A fixed concentration of CRF is then added to the cells to stimulate the release of Adrenocorticotropic Hormone (ACTH).
-
Sample Collection: After a set incubation time, the cell culture medium is collected.
-
Quantification: The concentration of ACTH in the medium is measured using a specific immunoassay (e.g., ELISA).
-
Analysis: The antagonist's ability to inhibit CRF-stimulated ACTH release is plotted against its concentration to determine the IC50 value.
-
3. Primate Social Stress Model
-
Objective: To evaluate the antagonist's efficacy in a more translationally relevant model of stress.
-
Methodology:
-
Subjects: Adult male rhesus macaques are used.
-
Drug Administration: Animals are administered the antagonist (e.g., antalarmin at 20 mg/kg) or a placebo orally.
-
Stress Paradigm: After a set time for drug absorption (e.g., 180 minutes), the animal is exposed to a psychosocial stressor, such as confrontation with an unfamiliar intruder animal behind a protective screen.
-
Data Collection: Behavioral responses (e.g., anxiety, aggression, exploration) are scored by trained observers. Physiological measures, including plasma ACTH, cortisol, norepinephrine, and epinephrine, are collected via indwelling catheters before and after the stressor.
-
Analysis: Behavioral scores and hormone levels are compared between the drug-treated and placebo conditions to assess the antagonist's ability to blunt the stress response.
-
Visualizations: Pathways and Workflows
CRF1 Receptor Signaling Pathway The diagram below illustrates the canonical signaling pathway of the CRF1 receptor and the point of intervention for antagonists. CRF binding to the Gs protein-coupled CRF1 receptor activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates many of the cellular responses to stress.
References
Pexacerfont vs. Escitalopram for Generalized Anxiety Disorder: A Comparative Efficacy Analysis
A review of the available clinical data on the corticotropin-releasing factor 1 (CRF1) receptor antagonist pexacerfont and the selective serotonin reuptake inhibitor (SSRI) escitalopram in the treatment of generalized anxiety disorder (GAD) reveals a significant disparity in efficacy. While escitalopram is an established and effective treatment for GAD, clinical trials of this compound have failed to demonstrate a significant anxiolytic effect compared to placebo.
This guide provides a detailed comparison of this compound and escitalopram, summarizing the key clinical trial data, experimental protocols, and underlying mechanisms of action for an audience of researchers, scientists, and drug development professionals.
Comparative Efficacy Data
A key multicenter, randomized, double-blind, placebo-controlled clinical trial provides the most direct comparison of this compound and escitalopram for GAD.[1] The primary outcome measure in this study was the mean change from baseline to endpoint (week 8) in the Hamilton Anxiety Scale (HAM-A) total score.
| Treatment Group | Mean Change from Baseline in HAM-A Score | Response Rate | Statistical Significance vs. Placebo (p-value) |
| This compound (100 mg/day) | Not significantly different from placebo | 42% | Not significant |
| Escitalopram (20 mg/day) | Statistically significant improvement | 53% | <0.02 at weeks 1, 2, 3, 6, and 8 |
| Placebo | - | 42% | - |
Data from Coric et al. (2010)[1]
As the data indicates, this compound did not separate from placebo on the primary efficacy endpoint.[1] In contrast, the active comparator, escitalopram, demonstrated a statistically significant reduction in anxiety symptoms compared to placebo. These findings suggest that targeting the CRF1 receptor with this compound may not be a viable therapeutic strategy for GAD in the patient population studied.
Experimental Protocols
The pivotal comparative study employed a rigorous design to assess the efficacy and safety of this compound and escitalopram.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active comparator trial.
Participant Population: 260 patients diagnosed with Generalized Anxiety Disorder (GAD).
Treatment Arms:
-
This compound: 100 mg/day, following a 1-week loading dose of 300 mg/day.
-
Escitalopram: 20 mg/day.
-
Placebo: Matched to the active treatments.
Patients were randomly assigned to the treatment arms in a 2:2:1 ratio (this compound:placebo:escitalopram).
Primary Outcome Measure: The mean change from baseline to endpoint (week 8) in the total score of the Hamilton Anxiety Scale (HAM-A). The HAM-A is a 14-item rating scale designed to assess the severity of global anxiety symptoms, with each item rated on a scale from 0 (absent) to 4 (severe).
Secondary Outcome Measures: Included response rates, defined as a certain percentage reduction in the HAM-A score.
Below is a graphical representation of the experimental workflow.
Mechanisms of Action and Signaling Pathways
The distinct outcomes observed with this compound and escitalopram can be attributed to their fundamentally different mechanisms of action and the signaling pathways they modulate.
This compound: A CRF1 Receptor Antagonist
This compound is a corticotropin-releasing factor 1 (CRF1) receptor antagonist. CRF is a key mediator of the stress response, and its actions are primarily mediated through CRF1 and CRF2 receptors. The rationale for developing CRF1 antagonists for anxiety disorders is based on the hypothesis that hyperactivity of the CRF system contributes to stress-related psychiatric conditions. By blocking the CRF1 receptor, this compound was expected to attenuate the downstream effects of CRF, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the anxiogenic effects in various brain regions.
The signaling pathway for CRF1 receptor activation is depicted below.
Escitalopram: A Selective Serotonin Reuptake Inhibitor (SSRI)
Escitalopram is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the reuptake of the neurotransmitter serotonin (5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The sustained increase in synaptic serotonin is thought to lead to downstream adaptive changes in the brain, including the desensitization of 5-HT1A autoreceptors, which ultimately contributes to its anxiolytic and antidepressant effects.
The signaling pathway for escitalopram is illustrated below.
Conclusion
In the direct comparison for the treatment of Generalized Anxiety Disorder, escitalopram demonstrated clear efficacy over placebo, consistent with its established role as a first-line treatment. Conversely, this compound failed to show a statistically significant anxiolytic effect. This lack of efficacy in a well-controlled clinical trial raises significant questions about the viability of CRF1 receptor antagonism as a therapeutic strategy for GAD. While the preclinical rationale for targeting the CRF system in stress-related disorders was strong, the clinical evidence for this compound does not support its use in this indication. Future research in this area may need to explore alternative CRF-related targets or patient populations with specific biomarkers of CRF system dysregulation. For now, SSRIs like escitalopram remain a proven and effective pharmacological intervention for Generalized Anxiety Disorder.
References
Pexacerfont as a negative control in CRF signaling research
An In-depth Comparison of Pexacerfont and Other CRF1 Receptor Antagonists as Negative Controls in Research
For researchers, scientists, and drug development professionals investigating the intricacies of the Corticotropin-Releasing Factor (CRF) signaling pathway, the use of precise and well-characterized molecular tools is paramount. This compound, a potent and selective CRF1 receptor antagonist, serves as a critical negative control in such studies, enabling the validation of CRF1-mediated effects. This guide provides a comprehensive comparison of this compound with other CRF1 receptor antagonists, supported by experimental data and detailed protocols, to aid in the design and interpretation of research in this field.
Performance Comparison of CRF1 Receptor Antagonists
The selection of an appropriate negative control is crucial for ascribing an observed biological effect to the specific inhibition of the CRF1 receptor. The ideal negative control should be inert in the experimental system, aside from its intended interaction with the target. In the context of CRF signaling research, a CRF1 receptor antagonist like this compound is used to demonstrate that the effects of a CRF agonist are indeed mediated by the CRF1 receptor. When this compound is applied, it should block the effects of the CRF agonist. In contrast, in a system where the observed effect is independent of CRF1 signaling, this compound should have no impact, thus serving as a negative control for the specificity of the pathway under investigation.
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other commonly used CRF1 receptor antagonists. This data is essential for selecting a compound with the desired potency and for interpreting experimental outcomes.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | CRF1 Receptor | Antagonist | - | 6.1 | >150-fold selective for CRF1 over CRF2b |
| Antalarmin | CRF1 Receptor | Antagonist | 1.0[1], 2.7[2] | 3.0[3] | Selective for CRF1 |
| Verucerfont (GSK561679) | CRF1 Receptor | Antagonist | - | ~6.1 | >1000-fold selective for CRF1 over CRF2 and CRF-BP |
| R121919 (NBI30775) | CRF1 Receptor | Antagonist | 2-5 | - | >1000-fold weaker activity at CRF2 receptor |
| CP-154,526 | CRF1 Receptor | Antagonist | 2.7 | - | >10000-fold selective for CRF1 over CRF2 |
Key Experimental Protocols
To ensure the rigorous application of this compound as a negative control and to accurately assess CRF1 receptor activity, detailed experimental protocols are necessary. Below are methodologies for foundational assays in CRF signaling research.
Radioligand Binding Assay for CRF1 Receptor
This assay is used to determine the binding affinity of compounds for the CRF1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CRF1 receptor by a test compound (e.g., this compound or its alternatives).
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]ovine-CRF or [³H]Urocortin.
-
Wash Buffer: Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺, containing 0.01% Triton X-100.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compounds (this compound, etc.) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes (e.g., 50-120 µg protein per well for tissue homogenates).
-
Add increasing concentrations of the test compound.
-
Add the radioligand at a fixed concentration (e.g., 150 pM for [¹²⁵I]ovine-CRF).
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 2 hours at 21°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is then determined and can be converted to a Ki value.
CRF-Stimulated cAMP Accumulation Functional Assay
This assay measures the ability of a CRF1 receptor antagonist to block the CRF-induced increase in intracellular cyclic AMP (cAMP).
Objective: To assess the functional antagonism of the CRF1 receptor by measuring changes in cAMP levels.
Materials:
-
Cells stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
CRF peptide (agonist).
-
Test compounds (this compound, etc.) at various concentrations.
-
Stimulation Buffer.
-
cAMP assay kit (e.g., HTRF-based).
Procedure:
-
Plate the CRF1 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of CRF (e.g., 10 nM ovine CRF) for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
The ability of the test compound to inhibit the CRF-induced cAMP increase is then quantified to determine its IC50 value.
Visualizing CRF Signaling and Experimental Logic
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.
CRF1 Receptor Signaling Pathway
This diagram illustrates the primary signaling cascades initiated by the activation of the CRF1 receptor.
Caption: The CRF1 receptor activates both Gs and Gq protein signaling pathways.
Experimental Workflow for Demonstrating Specificity with this compound
This diagram outlines a logical workflow for using this compound as a negative control to confirm that an observed cellular response is mediated by the CRF1 receptor.
References
Pexacerfont's Anxiolytic Effects: A Cross-Study Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anxiolytic effects of Pexacerfont, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Its performance is objectively compared with established anxiolytic agents, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines. This document synthesizes available preclinical and clinical data, presents detailed experimental protocols for key studies, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound emerged from a promising preclinical background, where antagonism of the CRF1 receptor demonstrated significant anxiolytic-like effects in animal models of stress and anxiety. The rationale was based on the hypothesis that hyperactivity of the CRF system is a key driver of anxiety and depressive disorders. However, despite the strong preclinical evidence, this compound failed to demonstrate efficacy over placebo in a pivotal Phase II clinical trial for Generalized Anxiety Disorder (GAD). In contrast, the active comparator in that trial, the SSRI escitalopram, showed significant anxiolytic effects. This guide will delve into the available data to provide a comparative analysis of this compound against current standard-of-care anxiolytics.
Comparative Efficacy of Anxiolytic Agents
The following tables summarize the quantitative data from clinical trials of this compound and other anxiolytic agents in patients with Generalized Anxiety Disorder (GAD). The primary efficacy measure presented is the mean change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Table 1: this compound Clinical Trial Data in GAD
| Drug/Dosage | Trial Duration | Baseline HAM-A (Mean) | Change from Baseline (Mean) | Placebo Change from Baseline (Mean) | Response Rate | Placebo Response Rate | Citation |
| This compound (100 mg/day) | 8 Weeks | Not Reported | Not Significantly Different from Placebo | Not Significantly Different from this compound | 42% | 42% | [1] |
| Escitalopram (20 mg/day) | 8 Weeks | Not Reported | Statistically Significant vs. Placebo | - | 53% | 42% | [1] |
Table 2: SSRI Clinical Trial Data in GAD
| Drug/Dosage | Trial Duration | Baseline HAM-A (Mean) | Change from Baseline (Mean) | Placebo Change from Baseline (Mean) | Citation |
| Escitalopram (10-20 mg/day) | 8 Weeks | ~25 | -11.3 to -13.5 | -7.0 to -9.3 | |
| Paroxetine (20-50 mg/day) | 8 Weeks | ~24 | -11.9 | -8.1 | [2][3] |
| Sertraline (50-150 mg/day) | 12 Weeks | ~25 | -11.7 | -8.0 |
Table 3: Benzodiazepine Clinical Trial Data in GAD
| Drug/Dosage | Trial Duration | Baseline HAM-A (Mean) | Change from Baseline (Mean) | Placebo Change from Baseline (Mean) | Citation |
| Diazepam (mean 22 mg/day) | 6 Weeks | ≥20 | Statistically Significant vs. Placebo | - | [2] |
| Alprazolam (0.25-3 mg/day) | 8 Weeks | Not Reported | Statistically Significant vs. Placebo | - | |
| Lorazepam (2-6 mg/day) | 4-8 Weeks | ≥18 | Statistically Significant vs. Placebo | - |
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of the compared drugs are mediated by distinct signaling pathways. This compound targets the CRF system, while SSRIs modulate serotonergic neurotransmission, and benzodiazepines enhance the activity of the GABAergic system.
Experimental Protocols
This section details the methodologies for the key clinical and preclinical assessments cited in this guide.
Clinical Trial Protocol: this compound for GAD
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active comparator trial.
-
Participants: 260 patients with a primary diagnosis of Generalized Anxiety Disorder according to DSM-IV criteria.
-
Inclusion Criteria (General):
-
Primary diagnosis of GAD.
-
Hamilton Anxiety Rating Scale (HAM-A) total score of ≥ 20 at screening and baseline.
-
-
Exclusion Criteria (General):
-
Current or recent history of other major psychiatric disorders.
-
Substance abuse or dependence.
-
Significant medical conditions.
-
-
Interventions:
-
This compound: 300 mg/day for 1 week (loading dose), followed by 100 mg/day for 7 weeks.
-
Escitalopram: 20 mg/day for 8 weeks.
-
Placebo.
-
-
Primary Outcome Measure: Mean change from baseline to endpoint (week 8) in the Hamilton Anxiety Scale (HAM-A) total score.
-
Secondary Outcome Measures: Included the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
Hamilton Anxiety Rating Scale (HAM-A)
-
Administration: The HAM-A is a clinician-administered scale. It consists of 14 items, each representing a symptom of anxiety. The clinician interviews the patient and rates the severity of each item on a 5-point scale from 0 (not present) to 4 (severe).
-
Scoring: The total score is the sum of the scores for all 14 items, ranging from 0 to 56.
-
<17: Mild anxiety
-
18-24: Moderate anxiety
-
25-30: Severe anxiety
-
-
Items Assessed: The scale covers both psychic anxiety (e.g., anxious mood, tension, fears, intellectual difficulties) and somatic anxiety (e.g., muscular, sensory, cardiovascular, respiratory, gastrointestinal, genitourinary, and autonomic symptoms).
Preclinical Anxiety Models (General Protocols)
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Measures: Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.
-
-
Light-Dark Box Test:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure: A rodent is placed in the light compartment and its movement between the two compartments is recorded for a set period (e.g., 5-10 minutes).
-
Measures: Anxiolytic effects are suggested by an increase in the time spent in the light compartment and the number of transitions between the two compartments.
-
Experimental and Clinical Trial Workflows
The following diagram illustrates a typical workflow for the development and clinical testing of a novel anxiolytic drug like this compound.
Conclusion
The development of this compound highlights the challenge of translating promising preclinical findings into clinical efficacy. While the antagonism of the CRF1 receptor showed clear anxiolytic potential in animal models, the human clinical trial for GAD did not support its use for this indication. In direct comparison within its pivotal trial, the established SSRI, escitalopram, demonstrated superior efficacy. This guide provides a comparative framework for understanding the preclinical rationale, clinical trial outcomes, and mechanisms of action of this compound in the context of current anxiolytic treatments. The data underscores the continued utility of SSRIs and benzodiazepines in the management of GAD, while also pointing to the complexities of the neurobiology of anxiety and the challenges in developing novel therapeutic agents.
References
A Comparative Analysis of Pexacerfont and Other CRF1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pexacerfont and other prominent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes critical signaling pathways to support informed decisions in drug discovery and development.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key players in the body's response to stress. Overactivity of the CRF/CRF1 system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, the development of CRF1 receptor antagonists has been a significant focus of pharmaceutical research. This guide offers a comparative analysis of this compound, a notable CRF1 antagonist developed by Bristol-Myers Squibb, and other key antagonists in this class, including Antalarmin, Emicerfont, and Verucerfont.
Performance and Pharmacokinetic Comparison
The following tables summarize the binding affinities and pharmacokinetic properties of this compound and other selected CRF1 antagonists, providing a quantitative basis for comparison.
Table 1: Comparative Binding Affinity of CRF1 Antagonists
| Compound | Chemical Class | Binding Affinity (IC50/Ki, nM) | Selectivity | Reference |
| This compound | Pyrazolo[1,5-a]-1,3,5-triazine | IC50 = 6.1 nM | >150-fold for CRF1 over CRF2b | [1][2][3] |
| Antalarmin | Pyrrolopyrimidine | Ki = 1.0 nM | Selective for CRF1 | [4][5] |
| Emicerfont | Pyrrolopyridine-pyrazole | - | Selective for CRF1 | |
| Verucerfont | Pyrazolopyrimidine | IC50 ≈ 6.1 nM | >1000-fold for CRF1 over CRF2 and CRF-BP | |
| CP-154,526 | Pyrrolopyrimidine | - | Selective for CRF1 | |
| R121919 (NBI-30775) | - | - | Highly selective for CRF1 | |
| DMP696 | - | Ki = 1.7 nM | - |
Table 2: Comparative Pharmacokinetics of CRF1 Antagonists
| Compound | Oral Bioavailability | Protein Binding | Key Metabolic Pathways | Elimination | Reference |
| This compound | 58% (in chimpanzees) | 96.1% (in humans) | Predominantly CYP3A4 substrate; weak inhibitor of CYP2D6 | Primarily in feces, with substantial amounts in urine | |
| CP-154,526 | 27% (in rats) | - | - | Terminal half-life of 51 hours in rats | |
| DMP696 | - | 98.5% (in rats) | - | - |
Clinical Trial Outcomes
Clinical trials of CRF1 antagonists have yielded mixed results, highlighting the complexity of targeting the CRF system in human disorders.
-
This compound (BMS-562,086): A multicenter, randomized, double-blind, placebo-controlled trial for Generalized Anxiety Disorder (GAD) found that this compound (100 mg/day) did not show a statistically significant difference from placebo in reducing Hamilton Anxiety Scale scores. However, some studies have suggested its potential in treating withdrawal symptoms from heroin and methamphetamine dependence. In a study on Irritable Bowel Syndrome (IBS), this compound did not significantly alter colonic transit or bowel function compared to placebo in women with diarrhea-predominant IBS.
-
Verucerfont (GSK561679): In a trial for major depressive disorder, Verucerfont did not demonstrate efficacy. A study in anxious alcohol-dependent women showed that while it could block the HPA axis response to a dexamethasone/CRF test, it did not suppress alcohol craving.
-
Emicerfont (GW-876,008): Investigated for the treatment of IBS and alcoholism, Emicerfont was not found to be effective enough for medical use in these applications.
-
R121919: An early CRF1 antagonist that showed initial promise in treating major depression, but its development was discontinued due to instances of elevated liver enzymes.
-
Crinecerfont: Has shown promise in clinical trials for congenital adrenal hyperplasia (CAH), with studies demonstrating significant reductions in ACTH, 17-OHP, and androstenedione levels.
The translational failures of many CRF1 antagonists in clinical trials for anxiety and depression have led to a re-evaluation of their therapeutic potential, with a suggestion that they may be more effective in conditions characterized by dynamic, rather than chronic, stress.
Signaling Pathways of the CRF1 Receptor
The CRF1 receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). Additionally, the CRF1 receptor can couple to Gq protein, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation. Both PKA and PKC can modulate downstream targets, including the ERK/MAPK pathway, influencing gene transcription and cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CRF1 antagonists.
CRF1 Receptor Binding Assay (Radioligand Competition)
This protocol describes a standard method for determining the binding affinity of a test compound for the CRF1 receptor.
Objective: To determine the IC50 and/or Ki value of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]Sauvagine or [³H]Urocortin.
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled Sauvagine).
-
Test compounds (e.g., this compound, Antalarmin) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pexacerfont's Effect on ACTH Release In Vitro: A Comparative Guide
This guide provides a comparative analysis of Pexacerfont and other corticotropin-releasing factor 1 (CRF1) receptor antagonists in modulating Adrenocorticotropic Hormone (ACTH) release in vitro. The information is intended for researchers, scientists, and drug development professionals working in neuroendocrinology and related fields.
Introduction
This compound is a non-peptide, selective CRF1 receptor antagonist that has been investigated for its potential therapeutic effects in stress-related disorders. The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress. Corticotropin-releasing factor (CRF) is the primary initiator of this cascade, binding to CRF1 receptors on anterior pituitary corticotrophs to stimulate the synthesis and release of ACTH. Subsequently, ACTH acts on the adrenal cortex to stimulate the production of glucocorticoids, such as cortisol. By blocking the CRF1 receptor, this compound effectively inhibits the release of ACTH, thereby dampening the stress response. This guide compares the in vitro efficacy of this compound with other notable CRF1 receptor antagonists.
Comparative Analysis of CRF1 Receptor Antagonists on ACTH Release
The in vitro potency of this compound in inhibiting CRF-stimulated ACTH release has been quantified and is presented here in comparison with other well-characterized CRF1 receptor antagonists.
| Compound | Target | In Vitro Assay | Cell Type | IC50 (Inhibition of ACTH release) | Reference |
| This compound | CRF1 Receptor | CRF-stimulated ACTH release | Pituitary cell culture | 129 nM | |
| NBI-35965 | CRF1 Receptor | ACTH production | Not specified | ~125.9 nM (pIC50 = 6.9) | |
| Antalarmin | CRF1 Receptor | CRF-stimulated ACTH release | Rat anterior pituitary cells | Qualitative inhibition reported | |
| CP-154,526 | CRF1 Receptor | CRF-stimulated ACTH release | Cultured rat anterior pituitary cells | Qualitative inhibition reported |
Note: While quantitative IC50 values for Antalarmin and CP-154,526 in ACTH release assays were not available in the reviewed literature, both compounds have been documented to effectively inhibit CRF-stimulated ACTH release in vitro.
Signaling Pathway of CRF1 Receptor Antagonism
The following diagram illustrates the mechanism of action of CRF1 receptor antagonists in the anterior pituitary.
Caption: CRF1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro ACTH Release Assay
This protocol outlines a general procedure for measuring the effect of CRF1 receptor antagonists on ACTH release from pituitary cells in culture.
1. Cell Culture:
-
Cell Line: Mouse anterior pituitary tumor cells (e.g., AtT-20) are commonly used as they secrete ACTH in response to CRF.
-
Culture Conditions: Cells are maintained in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Plating: Seed the pituitary cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of the CRF1 receptor antagonist (e.g., this compound) for a specific duration.
-
Stimulate the cells with a constant concentration of CRF for a defined period (e.g., 2-4 hours). Include appropriate controls (vehicle-treated, CRF alone).
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ACTH Measurement: Quantify the concentration of ACTH in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
ACTH ELISA Protocol (General Overview)
The following is a generalized protocol for an ACTH ELISA, based on commercially available kits.
1. Plate Preparation:
-
A microplate pre-coated with a capture antibody specific for ACTH is used.
2. Assay Procedure:
-
Add standards, controls, and collected cell culture supernatant samples to the wells.
-
Add a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), to each well.
-
Incubate the plate to allow for the formation of an antibody-ACTH-antibody sandwich.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the ACTH concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of ACTH release for each concentration of the antagonist compared to the CRF-stimulated control.
-
Determine the IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal CRF-stimulated ACTH release.
Experimental Workflow Diagram
The following diagram outlines the workflow for an in vitro experiment to validate the effect of a CRF1 receptor antagonist on ACTH release.
Caption: Workflow for in vitro validation of CRF1 antagonist effect on ACTH release.
Conclusion
This compound demonstrates potent in vitro inhibition of CRF-stimulated ACTH release, a key mechanism for mitigating the physiological stress response. This guide provides a framework for comparing its efficacy against other CRF1 receptor antagonists. The detailed experimental protocols and workflows offer a practical resource for researchers aiming to validate and expand upon these findings in their own laboratory settings. Further research to obtain and compare the IC50 values of a wider range of CRF1 antagonists in standardized in vitro ACTH release assays would be beneficial for a more comprehensive understanding of their relative potencies.
Pexacerfont vs. Placebo: A Comparative Review of Randomized Controlled Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexacerfont (BMS-562086) is a selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Antagonism of the CRF1 receptor has been a key area of investigation for the development of novel treatments for stress-related psychiatric conditions, including anxiety and depressive disorders.[2] This guide provides a comprehensive comparison of this compound and placebo based on data from randomized controlled trials (RCTs), focusing on clinical efficacy, safety, and mechanism of action.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its effects by blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, CRF1.[1] This receptor is predominantly coupled to a stimulatory G-protein (Gs) that activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3] However, CRF1 receptor signaling can also occur through other pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades.[4] By antagonizing the CRF1 receptor, this compound is hypothesized to mitigate the downstream effects of CRF, which are often dysregulated in stress-related disorders.
Below is a diagram illustrating the primary signaling pathway of the CRF1 receptor that this compound antagonizes.
Clinical Trials: this compound vs. Placebo
This compound has been evaluated in several randomized, double-blind, placebo-controlled trials across a range of indications. The primary focus of clinical development was on Generalized Anxiety Disorder (GAD). Other studies have explored its potential in alcohol dependence, stress-induced eating, and substance withdrawal.
Generalized Anxiety Disorder (GAD)
A large, multicenter RCT was conducted to assess the efficacy and safety of this compound in outpatients with GAD.
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: 260 female outpatients aged 18-65 years diagnosed with GAD according to DSM-IV-TR criteria.
-
Intervention: Participants were randomized in a 2:2:1 ratio to receive one of the following for 8 weeks:
-
This compound: 300 mg/day for the first week, followed by 100 mg/day.
-
Placebo.
-
Escitalopram: 20 mg/day (active comparator).
-
-
Primary Outcome Measure: The mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).
-
Secondary Outcome Measures: Included the Clinical Global Impression of Severity (CGI-S) and Global Improvement (CGI-I) scales, and the Sheehan Disability Scale (SDS).
The experimental workflow for this trial is illustrated in the diagram below.
| Outcome Measure | This compound | Placebo | Escitalopram | p-value (this compound vs. Placebo) |
| Primary Outcome | ||||
| Mean Change in HAM-A Score | No significant difference | No significant difference | Significant improvement | Not significant |
| Response Rate | 42% | 42% | 53% | Not significant |
Data sourced from Coric et al., 2010.
The study concluded that this compound did not demonstrate efficacy compared to placebo for the treatment of GAD. The active comparator, escitalopram, did show a statistically significant improvement over placebo, confirming the validity of the trial design.
Alcohol Dependence
A randomized controlled trial investigated the effect of this compound on stress-induced alcohol craving in anxious, alcohol-dependent individuals.
-
Study Design: A double-blind, randomized, placebo-controlled study.
-
Participants: 54 anxious, alcohol-dependent participants in early abstinence.
-
Intervention:
-
This compound: 300 mg/day for 7 days, followed by 100 mg/day for 23 days.
-
Placebo.
-
-
Primary Outcome Measures: Alcohol craving in response to stressful and alcohol-related cues, neuroendocrine responses, and fMRI responses to alcohol-related and emotional stimuli.
The study found that this compound had no effect on alcohol craving, emotional responses, or anxiety compared to placebo. This was despite cerebrospinal fluid levels of the drug suggesting approximately 90% central CRF1 receptor occupancy.
Stress-Induced Eating and Food Craving
A double-blind, between-groups trial assessed the anticraving properties of this compound in individuals with high dietary restraint.
-
Study Design: A randomized, double-blind, placebo-controlled, between-groups trial.
-
Participants: 31 "restrained" eaters with a BMI >22.
-
Intervention:
-
This compound: 300 mg/day for 7 days, then 100 mg/day for 21 days.
-
Placebo.
-
-
Primary Outcome Measures: Stress-induced food consumption and craving assessed via a "bogus taste test" and visual analog scales following a math-test stressor and personalized craving-induction scripts.
The study was terminated early for administrative reasons. However, the available data suggested a potential protective effect of this compound against eating after a laboratory stressor (reffect = 0.30) and lower nightly food addiction scale ratings (reffect = 0.39) compared to placebo. The authors noted that these findings should be interpreted with caution.
Heroin and Methamphetamine Withdrawal
A randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in treating withdrawal symptoms in men with heroin or methamphetamine dependence.
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Male patients aged 18-55 with amphetamine or opioid dependence.
-
Intervention:
-
This compound: 300 mg/day in week 1, 200 mg/day in week 2, and 100 mg/day in week 3.
-
Placebo.
-
-
Primary Outcome Measures: Difference in positive urine test results at the end of the trial and the mean change in the Visual Analog Scale (VAS) score for craving from baseline to endpoint.
| Outcome Measure | This compound | Placebo | p-value |
| Positive Urine Tests | No significant difference | No significant difference | Not significant |
| Craving Scores (VAS) | Significant reduction | Less reduction | Significant |
Data sourced from Morabbi et al., 2018.
The study found no significant difference in urine test results between the groups. However, a significant difference was observed in craving scores, favoring this compound. Significant time-by-treatment interactions were also found for several scales, including those measuring craving, temptation, withdrawal symptoms, anxiety, and depression, suggesting a potential benefit of this compound in this population.
Summary and Conclusion
Randomized controlled trials of this compound versus placebo have yielded mixed results. In the largest and most definitive trial for Generalized Anxiety Disorder, this compound failed to show efficacy over placebo. Similarly, a trial in alcohol-dependent individuals did not find a significant effect on craving or anxiety.
In contrast, preliminary or limited studies have suggested potential benefits of this compound in reducing stress-induced eating and mitigating withdrawal symptoms and craving in individuals with heroin or methamphetamine dependence. These findings may warrant further investigation in these specific populations.
The discrepancy in outcomes across different indications suggests that the role of the CRF1 receptor in the pathophysiology of these disorders may be more nuanced than initially hypothesized. Future research may benefit from focusing on specific patient populations with demonstrable HPA axis dysregulation or particular stress-related phenotypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
Pexacerfont: A Comparative Analysis of Clinical Findings and Reproducibility
An objective comparison of pexacerfont's performance across key clinical trials, intended for researchers, scientists, and drug development professionals.
This compound, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has been investigated for its therapeutic potential in various stress-related disorders. This guide provides a comparative analysis of the findings from different clinical studies to assess the reproducibility of its effects. While direct cross-laboratory reproducibility studies are not available in the public domain, this document synthesizes data from key clinical trials to offer a comparative perspective on its efficacy and the consistency of its outcomes.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key clinical trials of this compound for different indications.
| Indication | Study Design | Primary Outcome Measure | This compound Group Outcome | Control Group (Placebo) Outcome | Key Finding |
| Generalized Anxiety Disorder (GAD) | Multicenter, randomized, double-blind, placebo-controlled | Mean change in Hamilton Anxiety Scale (HAM-A) total score | No significant difference from placebo[1] | Response rate: 42%[1] | This compound did not demonstrate efficacy for GAD[1][2][3] |
| Alcohol Dependence | Randomized, double-blind, placebo-controlled | Alcohol craving in response to stress/alcohol cues | No effect on alcohol craving or anxiety | - | Did not suppress stress-induced alcohol craving |
| Heroin/Methamphetamine Withdrawal | Randomized, double-blind, placebo-controlled | Change in Visual Analog Scale (VAS) for craving | Significant reduction in craving scores | - | Showed potential for treating withdrawal symptoms |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for assessing reproducibility.
1. This compound for Generalized Anxiety Disorder (GAD)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants : 260 patients diagnosed with GAD.
-
Intervention : Patients were randomly assigned in a 2:2:1 ratio to receive:
-
This compound: 300 mg/day for the first week, followed by 100 mg/day.
-
Placebo.
-
Escitalopram: 20 mg/day (as an active comparator).
-
-
Primary Outcome : The primary efficacy measure was the mean change from baseline to week 8 in the total score of the Hamilton Anxiety Scale (HAM-A).
-
Data Analysis : Comparison of the mean change in HAM-A scores between the this compound and placebo groups.
2. This compound for Alcohol Dependence
-
Study Design : A double-blind, randomized, placebo-controlled study.
-
Participants : 54 anxious, alcohol-dependent participants in early abstinence.
-
Intervention :
-
This compound: 300 mg/day for 7 days, then 100 mg/day for 23 days.
-
Placebo.
-
-
Primary Outcome : Assessment of alcohol craving in response to stressful and alcohol-related cues. This was measured alongside neuroendocrine responses and functional magnetic resonance imaging (fMRI) responses to various stimuli.
-
Data Analysis : Comparison of craving scores, hormonal responses, and fMRI BOLD signals between the this compound and placebo groups.
3. This compound for Heroin/Methamphetamine Withdrawal
-
Study Design : A randomized, double-blind, placebo-controlled clinical trial.
-
Participants : Male patients aged 18-55 with amphetamine or opioid dependence.
-
Intervention :
-
This compound: 300 mg/day in week 1, 200 mg/day in week 2, and 100 mg/day in week 3.
-
Placebo.
-
-
Primary Outcome : The difference in the distribution of positive urine test results for heroin and methamphetamine at the end of the trial, and the mean difference in the change in the Visual Analog Scale (VAS) score for craving from baseline to endpoint.
-
Data Analysis : Comparison of the change in VAS craving scores and urine test results between the two groups.
Signaling Pathway and Experimental Workflow
To understand the mechanism and the assessment of this compound, the following diagrams illustrate its signaling pathway and a generalized workflow for evaluating its reproducibility.
Caption: this compound's mechanism of action as a CRF1 receptor antagonist.
Caption: A generalized workflow for assessing the reproducibility of this compound findings.
Caption: A logical comparison of findings from different this compound clinical trials.
Conclusion
The clinical findings for this compound show a lack of consistent efficacy across different indications. While it failed to demonstrate a significant effect in treating Generalized Anxiety Disorder and alcohol dependence in large, controlled trials, a smaller study on drug withdrawal suggested a potential benefit in reducing craving. This variability in outcomes across different patient populations and target symptoms highlights the challenges in translating preclinical models of stress-related disorders to human clinical trials. The lack of direct replication studies for any of the specific findings makes it difficult to definitively assess the reproducibility of this compound's effects. Future research, including independent replication of the positive findings in withdrawal and further investigation into the specific patient populations that may benefit from CRF1 antagonism, is warranted.
References
- 1. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Pexacerfont: Comprehensive Disposal Procedures for Laboratory Settings
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of pexacerfont, a potent and selective corticotropin-releasing factor 1 (CRF1) antagonist used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below. This information is crucial for risk assessment and the implementation of appropriate handling and disposal protocols.
| Property | Value | Reference |
| Molecular Weight | 340.43 g/mol | [1] |
| Chemical Formula | C18H24N6O | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [2] |
| Storage | Store at -20°C. | [2] |
| Appearance | Solid | |
| CAS Number | 459856-18-9 |
Operational Plan: this compound Waste Disposal
The following step-by-step procedures are designed to guide laboratory personnel in the safe disposal of this compound in both solid and liquid forms. These guidelines are based on standard practices for laboratory chemical waste management.
Section 1: Immediate Safety Precautions
Prior to handling this compound for disposal, ensure the following personal protective equipment (PPE) is in use:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.
Section 2: Disposal of Solid this compound Waste
This procedure applies to expired or unwanted pure this compound powder.
-
Containerization:
-
Place the original vial or a securely sealed container holding the this compound waste into a larger, compatible, and clearly labeled hazardous waste container designated for solid chemical waste.
-
Do not mix with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Section 3: Disposal of Liquid this compound Waste (Solutions)
This procedure applies to solutions of this compound (e.g., in DMSO or ethanol) and contaminated solvents.
-
Segregation:
-
Do not dispose of this compound solutions down the drain.
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and compatible hazardous waste container. Typically, this will be a container designated for non-halogenated organic solvent waste.
-
-
Containerization:
-
Use a container made of a material compatible with the solvent used (e.g., a polyethylene container for DMSO or ethanol solutions).
-
Ensure the container is securely capped when not in use.
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound, Dimethyl Sulfoxide, Ethanol"), and their estimated concentrations or percentages.
-
-
Storage:
-
Store the sealed liquid waste container in a designated satellite accumulation area, segregated from incompatible waste streams (e.g., acids, bases), until collection by EHS.
-
Section 4: Disposal of Contaminated Labware
This procedure applies to items such as pipette tips, vials, and gloves that have come into contact with this compound.
-
Solid Waste Stream:
-
Dispose of all contaminated solid materials in a designated solid hazardous waste container. This is often a lined container specifically for chemically contaminated lab debris.
-
-
Sharps:
-
Any contaminated sharps (e.g., needles, syringes) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage:
-
Ensure the waste container is properly labeled with the nature of the chemical contamination and stored in the satellite accumulation area for pickup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Pexacerfont
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pexacerfont, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the solid form of this compound to avoid inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure that the work area is clean and that all necessary personal protective equipment is readily available and in use.
-
Weighing : When weighing the solid form of this compound, do so in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
-
Dissolving : this compound is soluble in DMSO and ethanol. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contact : Minimize direct contact with the solid or dissolved this compound.
-
Labeling : Clearly label all containers with the name of the compound, concentration, solvent, and date of preparation.
Storage Procedures:
-
Solid Form : Store in a tightly sealed container in a cool, dry place.
-
In Solution : Store solutions in tightly sealed vials. Protect from light to prevent degradation.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste : Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, sealed waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed liquid waste container. Do not pour down the drain.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
